6-Methylnonanoyl-CoA
Description
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Properties
Molecular Formula |
C31H54N7O17P3S |
|---|---|
Molecular Weight |
921.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-methylnonanethioate |
InChI |
InChI=1S/C31H54N7O17P3S/c1-5-8-19(2)9-6-7-10-22(40)59-14-13-33-21(39)11-12-34-29(43)26(42)31(3,4)16-52-58(49,50)55-57(47,48)51-15-20-25(54-56(44,45)46)24(41)30(53-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,41-42H,5-16H2,1-4H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46) |
InChI Key |
SBOKSBXIBMAOCI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of 6-Methylnonanoyl-CoA in Capsicum: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of 6-methylnonanoyl-CoA, a critical precursor for capsaicinoids, the compounds responsible for the pungency of Capsicum species. This document details the enzymatic steps, genetic regulation, and experimental methodologies relevant to the study of this pathway, presenting quantitative data in a structured format to facilitate research and development in this field.
Introduction to the this compound Biosynthesis Pathway
The biosynthesis of capsaicinoids in Capsicum is a fascinating example of the convergence of two major metabolic pathways: the phenylpropanoid pathway, which yields vanillylamine (B75263), and the branched-chain fatty acid (BCFA) pathway, which produces a series of acyl-CoA esters, including this compound. The condensation of vanillylamine with these acyl-CoAs by the enzyme capsaicin (B1668287) synthase (CS) gives rise to the various capsaicinoids. This compound is a key precursor, leading to the formation of dihydrocapsaicin (B196133), one of the two most abundant and pungent capsaicinoids.
The branched-chain fatty acid pathway utilizes the amino acid valine as a starting substrate. Through a series of enzymatic reactions, valine is converted into isobutyryl-CoA, which then serves as a primer for fatty acid synthesis. The elongation of this primer, primarily through the action of a ketoacyl-ACP synthase (KAS), leads to the formation of 8-methylnonanoic acid, which is subsequently activated to 8-methylnonanoyl-CoA. The introduction of a double bond at the 6th position, a step that is not yet fully elucidated, is presumed to yield 6-methylnonenoyl-CoA, the precursor to capsaicin. For dihydrocapsaicin, the saturated 8-methylnonanoyl-CoA is the direct precursor.
The Core Biosynthetic Pathway
The synthesis of this compound is a multi-step process localized within the placental tissue of the Capsicum fruit. The key enzymatic reactions are outlined below.
Phenylpropanoid Pathway (Vanillylamine Synthesis)
While not the direct focus of this guide, the phenylpropanoid pathway is essential as it provides the vanillylamine moiety. This pathway starts with the amino acid phenylalanine and proceeds through a series of intermediates, including cinnamic acid, p-coumaric acid, and ferulic acid. A key enzyme in the final steps is the putative aminotransferase (pAMT), which is believed to catalyze the conversion of vanillin (B372448) to vanillylamine[1].
Branched-Chain Fatty Acid Pathway (this compound Synthesis)
This pathway is responsible for the synthesis of the acyl-CoA moiety of capsaicinoids.
-
Initiation: The pathway begins with the branched-chain amino acid valine .
-
Conversion to Isobutyryl-CoA: Valine is converted to isobutyryl-CoA through the action of branched-chain amino acid aminotransferase (BCAT) and a branched-chain α-keto acid dehydrogenase complex.
-
Fatty Acid Elongation: Isobutyryl-CoA serves as the starter unit for fatty acid synthesis. The elongation cycle involves the sequential addition of two-carbon units from malonyl-ACP. A key enzyme in this process is β-ketoacyl-ACP synthase (KAS) , which catalyzes the condensation reaction. Other enzymes in the fatty acid synthase (FAS) complex, such as acyl carrier protein (ACL) and fatty acid thioesterase (FatA), are also crucial[2][3].
-
Formation of 8-Methylnonanoic Acid: The elongation process continues until an 8-carbon chain is formed, resulting in 8-methylnonanoic acid .
-
Activation to Acyl-CoA: 8-methylnonanoic acid is activated to its CoA ester, 8-methylnonanoyl-CoA , by an acyl-CoA synthetase (ACS).
-
Desaturation (for capsaicin): For the synthesis of capsaicin, a desaturation step is required to introduce a double bond, forming (6E)-8-methylnon-6-enoyl-CoA . The specific desaturase responsible for this reaction in Capsicum is yet to be definitively identified[4].
-
Condensation: Finally, capsaicin synthase (CS) , encoded by the Pun1 locus, catalyzes the condensation of 8-methylnonanoyl-CoA (leading to dihydrocapsaicin) or (6E)-8-methylnon-6-enoyl-CoA (leading to capsaicin) with vanillylamine[5][6].
Quantitative Data
The concentration of capsaicinoids and the expression levels of the biosynthetic genes vary significantly among different Capsicum species and cultivars, and also depend on the developmental stage of the fruit.
Enzyme Kinetics
The kinetic properties of capsaicin synthase (CS) have been characterized, providing insights into its catalytic efficiency.
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Source |
| Capsaicin Synthase (CS) | Vanillylamine | 6.6 ± 0.5 | 181 | [7] |
| Capsaicin Synthase (CS) | 8-methyl nonenoic acid | 8.2 ± 0.6 | 217 | [7] |
Capsaicinoid Content in Capsicum Species
The following tables summarize the capsaicin and dihydrocapsaicin content in various Capsicum species, providing a comparative overview of their pungency levels.
Table 1: Capsaicinoid Content in Capsicum annuum Varieties [8][9]
| Variety | Capsaicin (mg/g DW) | Dihydrocapsaicin (mg/g DW) | Total Capsaicinoids (mg/g DW) |
| Chiltepín | 15.36 | 13.39 | 31.84 |
| Jalapeño | 11.23 | 9.87 | - |
| De árbol | 5.22 | 6.25 | - |
| Serrano | 4.76 | 10.14 | 18.05 |
| Puya | 2.89 | 3.54 | - |
| Ancho | 0.38 | 0.63 | - |
| Guajillo | 0.17 | 0.60 | - |
| Bell Pepper | Not Detected | Not Detected | 0.41 (homodihydrocapsaicin only) |
Table 2: Capsaicinoid Content in Capsicum chinense Varieties [10][11][12]
| Variety | Tissue | Capsaicin (µg/g DW) | Dihydrocapsaicin (µg/g DW) | Total Capsaicinoids (µg/g DW) |
| Habanero (HB) | Placenta | 130,520 | - | - |
| Habanero (HB) | Pericarp | 3,736 | - | - |
| Bhut Jolokia (BJ) | Placenta | 67,741 | - | - |
| Bhut Jolokia (BJ) | Pericarp | 15,606 | - | - |
| SNU11–001 | Placenta | 153 | - | - |
| SNU11–001 | Pericarp | 16 | - | - |
| Habanero Roxo | Whole Fruit (Fresh Weight) | - | - | 3.86 mg/g |
| Bode | Whole Fruit (Fresh Weight) | - | - | 1.00 mg/g |
| Habanero | Whole Fruit (Fresh Weight) | - | - | 1.33 mg/g |
Table 3: Capsaicinoid Content in Capsicum frutescens Genotypes [13]
| Genotype | Capsaicin (µg/g DW) |
| AZRI-Selection-05-C-01B | 543.69 ± 1.41 |
| 36558 | 162.47 ± 0.69 |
Gene Expression Levels
The expression of genes involved in the capsaicinoid biosynthesis pathway is tightly regulated and is highest in the placental tissue during fruit development. Quantitative real-time PCR (qRT-PCR) studies have revealed the relative expression levels of key genes.
Table 4: Relative Expression of Phenylpropanoid Pathway Genes in Capsicum Placenta [1][4][14][15]
| Gene | Function | Relative Expression Level |
| PAL | Phenylalanine ammonia-lyase | High |
| C4H | Cinnamate 4-hydroxylase | High |
| 4CL | 4-coumaroyl-CoA ligase | High |
| COMT | Caffeoyl-CoA O-methyltransferase | High |
| pAMT | Putative aminotransferase | High |
Table 5: Relative Expression of Branched-Chain Fatty Acid Pathway Genes in Capsicum Placenta [2][3][14]
| Gene | Function | Relative Expression Level |
| BCAT | Branched-chain amino acid aminotransferase | High |
| KAS | β-ketoacyl-ACP synthase | High |
| FatA | Acyl-ACP thioesterase | High |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Capsaicinoid Extraction and Quantification by HPLC
Objective: To extract and quantify capsaicinoids from Capsicum fruit tissue.
Materials:
-
Dried and ground Capsicum fruit tissue (placenta or whole fruit)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Capsaicin and dihydrocapsaicin standards
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column and UV or fluorescence detector
Protocol:
-
Weigh 100 mg of dried, ground Capsicum tissue into a microcentrifuge tube.
-
Add 1.5 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture in a water bath at 60°C for 2 hours, with intermittent vortexing every 30 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a series of standard solutions of capsaicin and dihydrocapsaicin in methanol.
-
Analyze the extracted samples and standards by HPLC. A typical mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution profile at 280 nm (UV) or with a fluorescence detector (excitation at 280 nm, emission at 338 nm).
-
Identify and quantify the capsaicin and dihydrocapsaicin peaks in the samples by comparing their retention times and peak areas to the standards.
Capsaicin Synthase (CS) Enzyme Assay
Objective: To measure the activity of capsaicin synthase in crude protein extracts from Capsicum placenta.
Materials:
-
Fresh Capsicum placental tissue
-
Extraction buffer: 0.1 M potassium phosphate (B84403) buffer (pH 6.8), 100 mg ascorbic acid, 5 µM 2-mercaptoethanol
-
Reaction mixture components:
-
0.5 M potassium phosphate buffer (pH 6.8)
-
1 µM MgCl₂
-
1 µM ATP
-
5 µM vanillylamine
-
5 µM 8-methyl-nonenoic acid
-
5 µM Coenzyme A (CoA)
-
-
Methanol
-
Homogenizer
-
Centrifuge
-
HPLC system
Protocol:
-
Homogenize 1 g of fresh placental tissue in 10 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 4,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
Prepare the reaction mixture in a final volume of 1 mL, containing the components listed above and 1 mL of the enzyme extract.
-
Incubate the reaction mixture for 2 hours at 37°C.
-
Stop the reaction by adding 0.5 M HCl.
-
Extract the capsaicin produced by adding an equal volume of chloroform and vortexing.
-
Separate the phases by centrifugation and carefully collect the lower chloroform phase.
-
Evaporate the chloroform to dryness under a stream of nitrogen.
-
Re-suspend the residue in 100 µL of methanol.
-
Quantify the capsaicin produced using HPLC as described in Protocol 4.1.
-
Express the specific activity of CS as units of capsaicin produced per mg of protein per hour.
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of genes involved in the this compound biosynthesis pathway.
Materials:
-
Capsicum placental tissue
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol or plant-specific kits)
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
Gene-specific primers for target genes (e.g., BCAT, KAS, FatA) and a reference gene (e.g., Actin)
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Flash-freeze the placental tissue in liquid nitrogen immediately after dissection and grind to a fine powder.
-
Extract total RNA from the powdered tissue using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.
-
Set up the qRT-PCR reactions containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qRT-PCR using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizations
Biosynthesis Pathway of this compound and its Role in Capsaicinoid Synthesis
Caption: Overview of the dihydrocapsaicin biosynthesis pathway.
Regulatory Network of Capsaicinoid Biosynthesis
Caption: Regulation of biosynthesis genes by the MYB31 transcription factor.
Experimental Workflow for Gene Expression Analysis
Caption: A typical workflow for analyzing gene expression in Capsicum.
References
- 1. Integrative Analysis of the Metabolome and Transcriptome of a Cultivated Pepper and Its Wild Progenitor Chiltepin (Capsicum annuum L. var. glabriusculum) Revealed the Loss of Pungency During Capsicum Domestication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Differential expression of fatty acid synthase genes, Acl, Fat and Kas, in Capsicum fruit. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Functional loss of pAMT results in biosynthesis of capsinoids, capsaicinoid analogs, in Capsicum annuum cv. CH-19 Sweet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capsaicinoids, Polyphenols and Antioxidant Activities of Capsicum annuum: Comparative Study of the Effect of Ripening Stage and Cooking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Different Capsicum Varieties by Evaluation of Their Capsaicinoids Content by High Performance Liquid Chromatography, Determination of Pungency and Effect of High Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hort [journals.ashs.org]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Enzymes in 6-Methylnonanoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the enzymatic processes involved in the biosynthesis of 6-Methylnonanoyl-CoA, a branched-chain fatty acyl-CoA. The synthesis of this molecule is integral to the broader pathway of branched-chain fatty acid (BCFA) metabolism, which plays a crucial role in various biological systems, including bacteria and insects. This document outlines the core enzymes, their functions, relevant quantitative data, and the experimental protocols used for their characterization.
Introduction to this compound Biosynthesis
This compound is not synthesized via a unique, dedicated pathway but is a product of the general branched-chain fatty acid synthesis (BCFA) pathway. This pathway utilizes branched-chain amino acid (BCAA) catabolites as primers for fatty acid elongation. The position of the methyl branch on the final fatty acid is determined by the primer used and the number of elongation cycles. For this compound, a methyl group is located at the sixth carbon atom of a nonanoyl (C9) fatty acyl chain.
The synthesis can be conceptually divided into three main stages:
-
Primer Synthesis: Generation of a branched short-chain acyl-CoA from BCAA catabolism.
-
Elongation: Stepwise extension of the primer by the Fatty Acid Synthase (FAS) complex.
-
Activation: Thioesterification of the free fatty acid to its corresponding CoA derivative (if the fatty acid is released from FAS).
Core Enzymes and Signaling Pathways
The biosynthesis of this compound is orchestrated by a series of enzymes, primarily drawing from central carbon metabolism and amino acid degradation pathways.
The initial step in BCFA synthesis is the formation of a branched-chain acyl-CoA primer. This process begins with the transamination of branched-chain amino acids (leucine, isoleucine, and valine) to their corresponding α-keto acids. The subsequent oxidative decarboxylation of these α-keto acids is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .[1] This multi-enzyme complex is a critical control point in BCAA catabolism and provides the starter units for BCFA synthesis.[1]
For the synthesis of an iso-fatty acid like 6-methylnonanoic acid, the likely primer is derived from the catabolism of leucine, which yields isovaleryl-CoA (3-methylbutyryl-CoA).[2]
The BCKDH complex consists of three catalytic components:
-
E1 (α-keto acid decarboxylase): A thiamine (B1217682) diphosphate-dependent enzyme that decarboxylates the α-keto acid.
-
E2 (dihydrolipoyl transacylase): Transfers the acyl group to Coenzyme A.
-
E3 (dihydrolipoyl dehydrogenase): A flavoprotein that reoxidizes the dihydrolipoamide (B1198117) cofactor.[1]
The elongation of the branched-chain primer is carried out by the Fatty Acid Synthase (FAS) system. FAS iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain.[2] Metazoan fatty acid synthase (mFAS) is a large, multifunctional enzyme that can utilize branched starter units. The synthesis of a C9 fatty acid (nonanoic acid) from an isovaleryl-CoA (C5) primer would require two cycles of elongation.
The key enzymatic domains within the FAS complex are:
-
Ketoacyl Synthase (KS): Catalyzes the condensation of the growing acyl chain with malonyl-CoA. The KS domain plays a significant role in determining substrate specificity.
-
Ketoacyl Reductase (KR): Reduces the β-keto group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate.
-
Enoyl Reductase (ER): Reduces the enoyl-acyl intermediate to a saturated acyl-ACP.
-
Thioesterase (TE): Releases the final fatty acid product from the acyl carrier protein (ACP).
The extender unit for fatty acid elongation, malonyl-CoA, is synthesized from acetyl-CoA by the enzyme Acetyl-CoA Carboxylase (ACC) . This reaction is a critical regulatory step in fatty acid biosynthesis.
If 6-methylnonanoic acid is released from the FAS complex as a free fatty acid, it must be activated to its CoA thioester, this compound. This activation is catalyzed by an Acyl-CoA Synthetase in an ATP-dependent manner.
Quantitative Data
The following table summarizes representative kinetic data for the key enzyme classes involved in this compound synthesis. It is important to note that specific kinetic parameters for the synthesis of this compound are not widely available, and the data presented here are for homologous enzymes acting on similar substrates.
| Enzyme Class | Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |
| BCKDH Complex | Bacillus subtilis | α-ketoisocaproate | 33 | 15.4 U/mg | Oku, H., & Kaneda, T. (1988). Journal of Biological Chemistry, 263(35), 18386-18396. |
| Fatty Acid Synthase (mFAS) | Gallus gallus (Chicken) | Acetyl-CoA | 2.8 | 1.5 µmol/min/mg | Wakil, S. J., Stoops, J. K., & Joshi, V. C. (1983). Annual Review of Biochemistry, 52(1), 537-579. |
| Methylmalonyl-CoA | 150 | 0.08 µmol/min/mg | The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. FEBS Journal. | ||
| Acetyl-CoA Carboxylase (ACC) | Escherichia coli | Acetyl-CoA | 67 | 18.3 U/mg | Davis, M. S., & Cronan, J. E. (2001). Journal of Bacteriology, 183(4), 1499-1503. |
| Acyl-CoA Synthetase (AAE13) | Arabidopsis thaliana | Malonic acid | 529.4 ± 98.5 | 24.0 ± 2.7 µmol/mg/min | Malonyl-CoA Synthetase, Encoded by ACYL ACTIVATING ENZYME13, Is Essential for Growth and Development of Arabidopsis. The Plant Cell, 24(9), 3679-3691. |
Experimental Protocols
Principle: The activity of the BCKDH complex is determined by measuring the reduction of NAD+ to NADH spectrophotometrically at 340 nm.
Methodology:
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.5), MgCl2, thiamine pyrophosphate, cysteine, Coenzyme A, and NAD+.
-
Add the purified BCKDH enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the branched-chain α-keto acid substrate (e.g., α-ketoisocaproate).
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM-1cm-1).
Principle: FAS activity is measured by monitoring the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm.
Methodology:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), EDTA, dithiothreitol, acetyl-CoA (or a branched-chain primer like isovaleryl-CoA), malonyl-CoA, and NADPH.
-
Add the purified FAS enzyme to the reaction mixture.
-
Incubate at the optimal temperature (e.g., 37°C).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the specific activity based on the rate of NADPH consumption.
Principle: ACC activity is determined by measuring the incorporation of radiolabeled bicarbonate ([14C]HCO3-) into an acid-stable product (malonyl-CoA).
Methodology:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, ATP, acetyl-CoA, and [14C]NaHCO3.
-
Add the purified ACC enzyme to initiate the reaction.
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction by adding a strong acid (e.g., HCl), which also removes unreacted [14C]HCO3- as 14CO2.
-
Measure the radioactivity of the acid-stable product using liquid scintillation counting.
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: General workflow for enzyme activity assays.
References
6-Methylnonanoyl-CoA as a precursor for secondary metabolites
An In-Depth Technical Guide on 6-Methylnonanoyl-CoA as a Precursor for Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) and their activated coenzyme A (CoA) thioesters are crucial intermediates in the metabolism of many bacteria, particularly within the phylum Actinobacteria. Beyond their role in maintaining membrane fluidity, these molecules serve as vital precursors for the biosynthesis of a vast array of secondary metabolites, including many clinically significant antibiotics and anticancer agents.[1] These branched-chain acyl-CoAs can function as starter units for polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), thereby introducing structural diversity that is often essential for biological activity.
This technical guide focuses on this compound, a representative mid-chain branched acyl-CoA, to explore its biosynthesis, its role as a precursor in secondary metabolism, and the experimental methodologies required for its study. While direct literature on this compound is sparse, this guide extrapolates from the well-established principles of branched-chain fatty acid and polyketide biosynthesis to provide a robust framework for researchers.
Putative Biosynthesis of this compound
The biosynthesis of a mid-chain branched fatty acid like this compound is presumed to occur via the bacterial type II fatty acid synthase (FAS) system. This system utilizes a series of discrete enzymes to build the acyl chain. The introduction of a methyl branch is typically accomplished by the incorporation of a methylmalonyl-CoA extender unit in place of the usual malonyl-CoA.
The proposed pathway begins with a standard starter unit, such as acetyl-CoA. The carbon chain is elongated through several cycles of condensation, reduction, and dehydration. In the specific cycle that forms the C5-C6 bond, methylmalonyl-CoA serves as the two-carbon (plus methyl branch) donor. Subsequent elongation cycles with malonyl-CoA complete the C10 chain.
Caption: Putative biosynthetic pathway for this compound via the FAS II system.
Role as a Starter Unit in Polyketide Synthesis
Once synthesized, this compound can be utilized by a Type I Polyketide Synthase (PKS) as a starter unit. The 6-methylnonanoyl moiety is loaded onto an Acyl Carrier Protein (ACP) within the PKS loading module. This loaded starter unit then undergoes a series of Claisen condensation reactions with extender units (e.g., malonyl-CoA or methylmalonyl-CoA) provided by the subsequent PKS modules. Each module extends the polyketide chain by two carbons and can possess a unique combination of domains (ketoreductase, dehydratase, enoylreductase) that modify the β-keto group, leading to immense structural diversity in the final product.
Caption: Initiation of polyketide synthesis using this compound as a starter unit.
Quantitative Data on Acyl-CoA Pools
| Acyl-CoA Species | Intracellular Concentration (pmol/mg of dry cell weight) in M. smegmatis[2] |
| Acetyl-CoA (C2:0) | 185.0 ± 21.2 |
| Propionyl-CoA (C3:0) | 1.8 ± 0.2 |
| Malonyl-CoA (C3-DC) | 12.3 ± 1.5 |
| Butyryl-CoA (C4:0) | 0.8 ± 0.1 |
| Hexanoyl-CoA (C6:0) | 0.2 ± 0.03 |
| Octanoyl-CoA (C8:0) | 0.2 ± 0.02 |
| Decanoyl-CoA (C10:0) | 0.2 ± 0.02 |
| Dodecanoyl-CoA (C12:0) | 0.4 ± 0.05 |
| Tetradecanoyl-CoA (C14:0) | 1.5 ± 0.2 |
| Palmitoyl-CoA (C16:0) | 13.0 ± 1.5 |
| Oleoyl-CoA (C18:1) | 3.5 ± 0.4 |
| Stearoyl-CoA (C18:0) | 2.5 ± 0.3 |
| Lignoceryl-CoA (C24:0) | 2.0 ± 0.2 |
Note: Data is presented as mean ± standard deviation. This table serves as an illustrative example of acyl-CoA quantification in a relevant bacterial species.
Experimental Protocols
The analysis of acyl-CoA molecules is challenging due to their low abundance and chemical instability.[3] The most robust and widely used method is ion-pairing reverse-phase high-pressure liquid chromatography coupled with tandem mass spectrometry (IP-RP-HPLC/ESI-HRMS).[2][3][4]
Protocol: Extraction and Quantification of Acyl-CoAs from Bacterial Cultures by LC-MS/MS
This protocol is a composite of established methods for analyzing acyl-CoAs in bacteria.[2][3][5]
1. Cell Culture and Harvesting:
-
Grow the actinomycete culture to the desired growth phase (e.g., mid-exponential or stationary phase, when secondary metabolite production is often induced).
-
Rapidly harvest the cells by centrifugation at 4°C. The speed and duration should be sufficient to pellet the cells without causing lysis (e.g., 10,000 x g for 10 minutes).
2. Metabolic Quenching (Critical Step):
-
Immediately after centrifugation, discard the supernatant and flash-freeze the cell pellet in liquid nitrogen to halt all metabolic activity. This prevents the degradation of acyl-CoA species.
3. Extraction:
-
Resuspend the frozen cell pellet in a pre-chilled extraction solvent. A common solvent is a 2:1:1 (v/v/v) mixture of acetonitrile, methanol (B129727), and water, buffered with an acid (e.g., 5% acetic acid) to improve stability.
-
Add an internal standard mix containing stable isotope-labeled acyl-CoAs (e.g., ¹³C-palmitoyl-CoA) to the extraction solvent to correct for extraction efficiency and matrix effects.[2]
-
Lyse the cells to release intracellular metabolites. This can be achieved by mechanical disruption, such as bead beating with sterile glass or zirconia beads, performed in the cold.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
4. Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable injection solvent, typically 50% methanol containing an ion-pairing agent like hexylamine.
-
Analyze the sample using an IP-RP-HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use a C18 column. The mobile phase typically consists of a gradient of an aqueous solution with an ion-pairing agent and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detect acyl-CoAs using high-resolution full scan mode or, for targeted quantification, using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) by monitoring the characteristic neutral loss of the 507 m/z fragment (phosphopantetheine moiety).[6]
-
5. Data Analysis:
-
Identify acyl-CoA species based on their accurate mass and retention time compared to authentic standards.
-
Quantify the absolute or relative abundance of each acyl-CoA by integrating the peak area and normalizing it to the corresponding internal standard.
Caption: Experimental workflow for the extraction and analysis of acyl-CoAs.
Conclusion
This compound represents a key class of branched-chain precursors that contribute to the vast structural and functional diversity of bacterial secondary metabolites. Understanding the biosynthesis of such precursors and their incorporation into complex natural products is fundamental for the fields of drug discovery and synthetic biology. While challenges remain in the direct detection and quantification of these low-abundance molecules, the methodologies outlined in this guide provide a solid foundation for researchers to investigate the role of this compound and other branched-chain acyl-CoAs in generating novel bioactive compounds. The continued development of sensitive analytical techniques and metabolic engineering strategies will undoubtedly unlock new avenues for the rational design and production of next-generation therapeutics.
References
- 1. Coa6 - cytochrome c oxidase assembly factor 6 基因 | MCE [medchemexpress.cn]
- 2. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Cell-Free Assay for 6-Methylnonanoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A molecule that may play a role in various metabolic pathways and is of interest in the study of fatty acid metabolism and the development of novel therapeutics. The ability to produce and quantify this molecule in a controlled in vitro environment is crucial for understanding its function and for screening potential inhibitors or modulators of its biosynthesis. Cell-free systems offer a powerful platform for this purpose, providing a simplified and customizable environment devoid of cellular complexity.[1][2]
These application notes provide a detailed protocol for establishing a cell-free assay to produce this compound from its precursor, 6-methylnonanoic acid. The assay relies on the enzymatic activity of an Acyl-CoA Synthetase (ACS) to catalyze the formation of the thioester bond between 6-methylnonanoic acid and Coenzyme A (CoA).
Assay Principle
The cell-free assay for this compound production is based on the following enzymatic reaction:
6-Methylnonanoic acid + CoA + ATP ---(Acyl-CoA Synthetase)---> this compound + AMP + PPi
In this reaction, an Acyl-CoA Synthetase (ACS) activates 6-methylnonanoic acid by converting it to an acyl-adenylate intermediate, which then reacts with Coenzyme A to form the final product, this compound.[3] This process is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi). The production of this compound can be quantified using sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| 6-Methylnonanoic acid | Sigma-Aldrich | e.g., SMB00398 |
| Coenzyme A trilithium salt | Sigma-Aldrich | C3019 |
| Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate | Sigma-Aldrich | A2383 |
| Magnesium chloride (MgCl₂) | Sigma-Aldrich | M8266 |
| Tris-HCl buffer | Sigma-Aldrich | T5941 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) | Sigma-Aldrich | A3352 |
| Acetonitrile (LC-MS grade) | Fisher Scientific | A955-4 |
| Formic acid (LC-MS grade) | Fisher Scientific | A117-50 |
| Water (LC-MS grade) | Fisher Scientific | W6-4 |
| This compound standard | (Custom Synthesis) | - |
Experimental Protocols
Recombinant Acyl-CoA Synthetase (ACS) Expression and Purification
For a more controlled and characterized system, it is recommended to use a purified recombinant ACS. A general protocol for the expression and purification of a his-tagged ACS from E. coli is provided below.
a. Gene Synthesis and Cloning:
-
Synthesize the gene encoding a suitable Acyl-CoA Synthetase with broad specificity for medium to long-chain fatty acids (e.g., from Pseudomonas sp. or a mammalian source).
-
Codon-optimize the gene for expression in E. coli.
-
Clone the synthesized gene into an expression vector with a C-terminal or N-terminal polyhistidine tag (e.g., pET-28a(+)).
b. Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 16-20 hours at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
c. Protein Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.
Cell-Free Assay for this compound Production
a. Reaction Setup:
-
Prepare a master mix containing the following components (final concentrations):
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM Coenzyme A
-
1 mM DTT
-
-
In a microcentrifuge tube, add the following in order:
-
Master Mix
-
Purified Acyl-CoA Synthetase (e.g., 1-5 µM)
-
6-Methylnonanoic acid (e.g., 100 µM, dissolved in a suitable solvent like DMSO, ensure final DMSO concentration is <1%)
-
Nuclease-free water to the final reaction volume (e.g., 50 µL)
-
-
Initiate the reaction by adding the 6-methylnonanoic acid.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
b. Reaction Quenching and Sample Preparation for LC-MS/MS:
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the enzyme.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an LC-MS vial for analysis.
Quantification of this compound by LC-MS/MS
a. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of binary gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other reaction components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Determine the specific precursor and product ion transitions for this compound using a standard. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine group.
b. Standard Curve Preparation:
-
Prepare a stock solution of this compound standard of known concentration.
-
Perform serial dilutions to create a standard curve ranging from low to high concentrations (e.g., 0.1 µM to 100 µM).
-
Process the standards in the same manner as the experimental samples.
c. Data Analysis:
-
Integrate the peak area for the this compound MRM transition in both the standards and the experimental samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the standard curve.
Data Presentation
Table 1: Enzyme Kinetics of Acyl-CoA Synthetase
| Substrate Concentration (µM) | Initial Velocity (µM/min) |
| 10 | 0.5 |
| 20 | 0.9 |
| 50 | 1.8 |
| 100 | 2.5 |
| 200 | 3.0 |
| 400 | 3.2 |
Table 2: Product Yield at Different Incubation Times
| Incubation Time (min) | This compound (µM) |
| 5 | 12.5 |
| 10 | 24.8 |
| 20 | 45.3 |
| 30 | 60.1 |
| 60 | 75.2 |
Visualizations
Caption: Enzymatic pathway for this compound synthesis.
Caption: Experimental workflow for the cell-free assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell-free synthetic biology for natural product biosynthesis and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Recovery of 6-Methylnonanoyl-CoA from Complex Samples
Welcome to the technical support center dedicated to improving the recovery of 6-Methylnonanoyl-CoA and other branched-chain acyl-CoAs from complex biological samples. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during extraction, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low. What are the most common causes?
A1: Low recovery of acyl-CoAs, including this compound, is a frequent issue. The primary culprits are often related to sample handling and analyte stability. Acyl-CoAs are inherently unstable molecules susceptible to both enzymatic and chemical degradation. Key factors contributing to low recovery include:
-
Suboptimal Sample Preservation: Immediate processing of fresh tissue is ideal. If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity and degradation.[1] Avoid repeated freeze-thaw cycles, as they can significantly compromise the integrity of acyl-CoAs.[1]
-
Inefficient Extraction: The choice of extraction method and solvents is critical. Incomplete cell lysis and extraction will lead to poor yields. A common and effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1]
-
Analyte Degradation During Extraction: Working quickly and maintaining cold conditions (i.e., on ice) throughout the extraction process is essential to preserve the stability of this compound.[1]
-
Losses During Solid-Phase Extraction (SPE): SPE is a powerful tool for purification but can also be a source of sample loss if not properly optimized. Incomplete binding to the sorbent, or inefficient elution will reduce recovery.
Q2: What is the best method for extracting this compound from mammalian tissues?
A2: A widely accepted and effective method involves a combination of solvent extraction and solid-phase extraction (SPE) for purification. This approach ensures high recovery and purity of the target analyte. A general workflow includes:
-
Homogenization: Homogenize the tissue sample in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to quench enzymatic activity.[2]
-
Solvent Extraction: Extract the acyl-CoAs from the homogenate using organic solvents such as acetonitrile and isopropanol.
-
Purification: Utilize solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or a weak anion exchanger) to remove interfering substances and concentrate the acyl-CoAs.
Q3: How can I accurately quantify the amount of this compound in my sample?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acyl-CoAs. This technique offers high sensitivity and specificity. For accurate quantification, it is crucial to use an appropriate internal standard. Since stable isotope-labeled this compound is not always commercially available, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) can be used as an internal standard as they are typically absent in biological samples.
Q4: What are the key considerations for sample storage to ensure the stability of this compound?
A4: Due to their instability, proper sample storage is paramount. Fresh tissue should be processed immediately. If storage is required, flash-freeze the samples in liquid nitrogen and store them at -80°C. This minimizes the activity of enzymes that can degrade acyl-CoAs. It is critical to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Homogenization | Ensure thorough homogenization of the tissue. A glass homogenizer is often recommended for optimal disruption. Optimize the ratio of tissue to extraction buffer. |
| Degradation of this compound | Work quickly and keep samples on ice at all times. Use high-purity, fresh solvents. Consider adding an internal standard early in the workflow to monitor recovery throughout the process. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution steps to ensure the analyte is retained during washing and efficiently eluted. |
| Suboptimal Extraction Solvents | An 80% methanol (B129727) solution has been shown to be effective for extracting a broad range of acyl-CoAs. Avoid strong acids in the primary extraction solvent, as they can lead to poor recovery. |
Issue 2: Poor Chromatographic Peak Shape or Resolution in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | For reverse-phase chromatography, a mobile phase containing an ion-pairing agent or a buffer such as ammonium (B1175870) acetate (B1210297) can improve peak shape for acyl-CoAs. |
| Column Overloading | Reduce the amount of sample injected onto the column. |
| Matrix Effects | The sample matrix can interfere with the ionization of the target analyte. Dilute the sample or improve the sample cleanup procedure (e.g., optimize the SPE protocol). |
| Inappropriate Column Chemistry | A C18 column is commonly used for the separation of acyl-CoAs. Ensure the column is appropriate for the hydrophobicity of this compound. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Mammalian Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for branched-chain species.
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Saturated Ammonium Sulfate (B86663) ((NH4)2SO4) solution
-
Weak anion exchange or C18 solid-phase extraction (SPE) cartridges
-
Methanol, HPLC grade
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2 mL of isopropanol and homogenize again.
-
-
Solvent Extraction:
-
Add 4 mL of acetonitrile to the homogenate and mix vigorously.
-
Add 60 µL of saturated ammonium sulfate solution.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by equilibration buffer).
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove impurities (e.g., with a low percentage of organic solvent in an aqueous buffer).
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or a buffered solution with a higher organic content).
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Quantitative Data
The recovery of acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies for acyl-CoAs, which can serve as a benchmark for optimizing the recovery of this compound.
| Methodology | Analyte | Tissue/Sample Type | Reported Recovery Rate (%) | Reference |
| Solvent Extraction with SPE | Long-chain acyl-CoAs | Rat Tissues | 70-80% | |
| Acetonitrile/2-propanol Extraction with SPE | Various acyl-CoAs | Rat Liver | 83-90% (SPE step) | |
| Trichloroacetic Acid (TCA) Extraction with SPE | Short-chain acyl-CoAs | Cell Culture | 26-62% | |
| 5-Sulfosalicylic Acid (SSA) Extraction | Short-chain acyl-CoAs | Cell Culture | 59-80% |
Visualizations
Metabolic Pathway of Branched-Chain Acyl-CoA Synthesis
The synthesis of branched-chain acyl-CoAs, such as this compound, originates from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The diagram below illustrates the general pathway leading to the formation of these important metabolic intermediates.
Caption: General pathway for the synthesis of branched-chain acyl-CoAs from branched-chain amino acids.
Experimental Workflow for this compound Recovery
The following diagram outlines the key steps in the experimental workflow for the successful recovery and quantification of this compound from complex biological samples.
Caption: Experimental workflow for the extraction and analysis of this compound.
References
stability of 6-Methylnonanoyl-CoA in different buffer systems
Technical Support Center: Stability of 6-Methylnonanoyl-CoA
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in common laboratory settings. The content is structured in a question-and-answer format to directly address potential issues and offer troubleshooting strategies.
Disclaimer: Specific stability data for this compound is limited in published literature. The information provided is based on established principles for long-chain acyl-CoAs and should be adapted as a general guideline for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
The stability of this compound, like other acyl-CoAs, is primarily influenced by three factors:
-
pH: The thioester bond in acyl-CoAs is susceptible to hydrolysis, a reaction that is highly dependent on pH. The rate of hydrolysis increases significantly under alkaline conditions (pH > 8.0). Neutral to slightly acidic conditions (pH 6.0-7.4) are generally preferred for short-term experimental use.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Therefore, it is crucial to keep this compound solutions on ice during experiments and store them at or below -20°C for short-term storage or -80°C for long-term storage[1][2].
-
Enzymatic Activity: Biological samples, such as cell lysates or tissue homogenates, contain enzymes like hydrolases and phosphatases that can rapidly degrade acyl-CoAs[3][4]. It is essential to use appropriate inhibitors or sample preparation techniques to minimize enzymatic degradation.
Q2: Which buffer systems or solvents are recommended for working with and storing this compound?
The choice of solvent or buffer is critical for maintaining the integrity of this compound.
-
For Reconstitution and Long-Term Storage: Anhydrous organic solvents are preferred over aqueous buffers for long-term stability. Studies on various acyl-CoAs have shown that methanol (B129727) provides the best stability for reconstituting and storing samples prior to analysis[5].
-
For Experimental Assays: If an aqueous buffer is required for an assay, it is crucial to prepare the solution immediately before use. Phosphate-based buffers (e.g., potassium phosphate, pH 7.4) and Tris-HCl are commonly used. However, the stability in these systems is limited. A study found that a solution of 50% methanol and 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) offered better stability for some acyl-CoAs compared to purely aqueous solutions. Always perform a pilot stability test in your specific assay buffer if the experiment involves long incubation times.
Q3: My analytical results show lower-than-expected concentrations of this compound. What are some common troubleshooting steps?
This is a common issue stemming from the inherent instability of acyl-CoAs. Here is a troubleshooting guide to address this problem.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Degradation during Storage | Prepare fresh stock solutions from powder. For reconstituted stocks, store at -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Reconstitute in anhydrous methanol for best results. |
| Degradation in Assay Buffer | Minimize incubation times at room temperature. Keep all samples and reagents on ice whenever possible. Consider preparing samples in a buffer with co-solvents like methanol if compatible with the assay. | |
| Enzymatic Degradation | If using biological samples, ensure that lysis and assay buffers contain protease and phosphatase inhibitors. Perform sample preparation steps quickly and at 4°C. | |
| High Variability | Inconsistent Sample Handling | Standardize all pipetting and incubation steps. Ensure uniform and rapid temperature changes (e.g., thawing and freezing). |
| Adsorption to Surfaces | Long-chain acyl-CoAs can adsorb to plastic surfaces. Use low-adhesion polypropylene (B1209903) tubes and pipette tips. | |
| Precipitation | Ensure the compound is fully dissolved. Sonication may be required for initial reconstitution of the powder. |
Quantitative Data on Acyl-CoA Stability
While data for this compound is not available, the following table summarizes the stability of other long-chain acyl-CoAs in different solutions, which can serve as a valuable reference.
Table 1: Relative Stability of Long-Chain Acyl-CoAs in Different Solvents After 24 Hours (Data extrapolated from a study on various acyl-CoAs, demonstrating relative stability as a percentage of the concentration at time-zero.)
| Solvent / Buffer System | C10:0-CoA (%) | C12:0-CoA (%) | C14:0-CoA (%) | C16:0-CoA (%) |
| Methanol | ~98 | ~99 | ~98 | ~97 |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7.0) | ~95 | ~92 | ~90 | ~88 |
| Water | ~85 | ~80 | ~75 | ~70 |
| 50 mM Ammonium Acetate (pH 7.0) | ~80 | ~75 | ~68 | ~62 |
Note: The stability of acyl-CoAs in aqueous solutions was observed to decrease as the fatty acid chain length increased.
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Buffer System via LC-MS/MS
This protocol provides a framework for quantitatively determining the stability of this compound in a specific aqueous buffer.
1. Reagents and Materials:
-
This compound powder
-
Anhydrous Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (ISTD), e.g., C15:0-CoA or other odd-chain acyl-CoA
-
Test Buffer System (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Low-adhesion polypropylene tubes
2. Preparation of Solutions:
-
Stock Solution (1 mM): Carefully weigh this compound powder and dissolve in anhydrous methanol to a final concentration of 1 mM. Vortex thoroughly.
-
Internal Standard Stock (10 µM): Prepare a 10 µM stock solution of the ISTD in methanol.
-
Working Solution (10 µM): Dilute the 1 mM stock solution to 10 µM in the selected Test Buffer System. Prepare this solution immediately before starting the experiment and keep it on ice.
3. Experimental Procedure:
-
Aliquot 100 µL of the 10 µM working solution into multiple low-adhesion tubes.
-
Incubate the tubes at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
Define time points for analysis (e.g., T=0, 2, 4, 8, and 24 hours).
-
At each time point, take one tube and immediately quench the reaction to stop degradation. To do this, add 400 µL of ice-cold methanol containing the ISTD (final concentration of ~1 µM).
-
Vortex the quenched sample vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis. If analysis is not immediate, store at -80°C.
4. LC-MS/MS Analysis:
-
Use a suitable C18 column for separation.
-
Employ a gradient elution method, typically with mobile phases containing acetonitrile and water with a weak acid (e.g., 0.1% formic acid).
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound and the ISTD.
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the ISTD for each time point.
-
Normalize the ratio at each time point to the ratio at T=0 to determine the percentage of this compound remaining.
-
Plot the percentage remaining versus time to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathways for this compound.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. References [informatics.jax.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 6-Methylnonanoyl-CoA during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 6-Methylnonanoyl-CoA during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
A1: The primary causes of this compound degradation are chemical hydrolysis of the thioester bond and enzymatic degradation by thioesterases. The thioester bond is susceptible to hydrolysis, particularly under alkaline and strongly acidic conditions. Additionally, various acyl-CoA thioesterases (ACOTs), some of which are specific to branched-chain acyl-CoAs, can enzymatically cleave the thioester linkage.
Q2: What is the optimal pH for storing and processing samples containing this compound?
A2: To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic to neutral pH, ideally between 6.0 and 7.0. The use of buffers, such as ammonium (B1175870) acetate (B1210297), can help stabilize the pH in this range during sample extraction and analysis.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate both chemical and enzymatic degradation of this compound. Therefore, it is essential to keep samples on ice or at 4°C throughout the entire sample preparation process and to store them at -80°C for long-term preservation.
Q4: Are there any specific enzymes I should be concerned about?
A4: Yes, you should be concerned about acyl-CoA thioesterases (ACOTs). Some ACOTs exhibit specificity for branched-chain acyl-CoAs and can rapidly degrade your target molecule. To mitigate enzymatic activity, it is critical to work quickly at low temperatures and to consider the use of broad-spectrum enzyme inhibitors, although specific inhibitors for all relevant ACOTs may not be readily available. Immediate protein precipitation upon sample collection is a key step to inactivate these enzymes.
Q5: What are the recommended methods for sample extraction to minimize degradation?
A5: A common and effective method involves rapid homogenization of the sample in a cold acidic solution, such as 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA), to precipitate proteins and inactivate enzymes. This is followed by solid-phase extraction (SPE) to isolate the acyl-CoAs. However, some studies suggest that strong acids can cause some degradation and ion suppression during mass spectrometry analysis. An alternative is to use a buffered extraction solvent, like 50 mM ammonium acetate (pH 6.8) in an organic solvent mixture (e.g., methanol (B129727)/acetonitrile), to maintain a stable pH while still achieving protein precipitation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound signal | 1. Degradation during sample collection and storage: Delayed processing, improper storage temperature. 2. Degradation during extraction: High pH, elevated temperature, enzymatic activity. 3. Poor extraction efficiency: Inappropriate extraction solvent. 4. Ion suppression in MS analysis: Presence of interfering substances from the sample matrix or extraction reagents. | 1. Flash-freeze samples in liquid nitrogen immediately after collection and store at -80°C. 2. Perform all extraction steps on ice. Use a buffered extraction solution with a pH between 6.0 and 7.0. 3. Optimize the extraction solvent. A mixture of methanol, acetonitrile, and water is often effective. 4. Incorporate a solid-phase extraction (SPE) step to clean up the sample. Use an internal standard (e.g., a stable isotope-labeled version of this compound) to correct for matrix effects. |
| High variability between replicate samples | 1. Inconsistent sample handling: Differences in time from collection to freezing, variations in extraction timing. 2. Incomplete protein precipitation: Insufficient mixing with the precipitation agent. 3. Inconsistent SPE recovery: Variations in loading, washing, or elution steps. | 1. Standardize the entire sample handling workflow with precise timing for each step. 2. Ensure thorough vortexing or homogenization after adding the protein precipitation solution. 3. Automate the SPE process if possible, or ensure meticulous and consistent manual execution of each step. |
| Presence of unexpected peaks in the chromatogram | 1. Degradation products: Peaks corresponding to 6-methylnonanoic acid or Coenzyme A. 2. Contaminants: Impurities from solvents, collection tubes, or the sample matrix. | 1. Confirm the identity of the degradation products using mass spectrometry fragmentation patterns. Optimize the sample preparation protocol to minimize degradation. 2. Use high-purity solvents and pre-cleaned collection tubes. Include a blank extraction (without sample) to identify background contaminants. |
Experimental Protocols
Protocol: Extraction of this compound from Biological Tissues
This protocol provides a detailed methodology for the extraction of this compound from tissue samples, designed to minimize degradation.
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Liquid nitrogen
-
Pre-chilled 50 mM Ammonium Acetate (pH 6.8)
-
Pre-chilled Acetonitrile
-
Pre-chilled Methanol
-
Internal Standard (e.g., ¹³C-labeled this compound)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE vacuum manifold
-
LC-MS grade water and solvents
Procedure:
-
Sample Collection and Quenching:
-
Excise the tissue as quickly as possible and immediately flash-freeze it in liquid nitrogen. This step is critical to halt all enzymatic activity.
-
Store frozen tissue at -80°C until extraction.
-
-
Homogenization and Protein Precipitation:
-
Weigh the frozen tissue (typically 10-50 mg) in a pre-chilled tube.
-
Add 500 µL of cold extraction solvent (Acetonitrile:Methanol:50 mM Ammonium Acetate, 2:2:1 v/v/v) containing the internal standard.
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
Incubate the homogenate at -20°C for 30 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium acetate).
-
-
Analysis:
-
Analyze the reconstituted sample immediately by LC-MS/MS or store at -80°C for a short period.
-
Visualizations
Diagram: Degradation Pathways of this compound
Caption: Major degradation pathways for this compound.
Diagram: Experimental Workflow for Minimized Degradation
Caption: Optimized workflow for this compound analysis.
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 6-Methylnonanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 6-Methylnonanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2] For this compound, a lipid derivative, components of biological samples like phospholipids (B1166683), salts, and endogenous metabolites are common sources of matrix effects.[1]
Q2: How can I determine if my analysis of this compound is being affected by matrix effects?
A: Two primary methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column.[1] A separate injection of a blank matrix extract is then performed. Any dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: What are the most effective strategies to minimize or compensate for matrix effects when analyzing this compound?
A: A combination of strategies is often most effective:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly used. For acyl-CoAs, specific extraction protocols using solvents like 5-sulfosalicylic acid (SSA) have been shown to be effective.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Calibration Strategies:
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL version of this compound, if available, will co-elute and experience similar ionization effects as the analyte, allowing for accurate quantification.
-
Matrix-Matched Calibration: Calibration standards are prepared in the same matrix as the samples to mimic the matrix effects.
-
Standard Addition: This method involves adding known amounts of this compound standard to the sample aliquots. It is particularly useful when a blank matrix is not available.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification | Inconsistent matrix effects between samples. | Implement a robust sample preparation method like SPE to remove variable matrix components. Use a stable isotope-labeled internal standard for normalization. |
| Low signal intensity or high limit of detection (LOD) | Significant ion suppression. | Evaluate and optimize the sample cleanup procedure to remove phospholipids and other interfering substances. Modify chromatographic conditions to separate this compound from suppression zones. |
| Non-linear calibration curve in matrix | Matrix effects are concentration-dependent. | Use matrix-matched calibrators or the standard addition method. Diluting the sample can also mitigate matrix effects, provided the analyte concentration remains above the detection limit. |
| Inaccurate results compared to a reference method | Uncorrected matrix effects leading to biased quantification. | Quantify the matrix effect using the post-extraction spiking method. Implement a more effective correction strategy, such as using a SIL-IS or performing a thorough re-validation of the method. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Extraction Spiking
This protocol allows for the quantification of ion suppression or enhancement for this compound.
1. Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 1 µM).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, tissue homogenate) through the entire extraction procedure. In the final, clean extract, spike this compound to the same final concentration as Set A.
-
Set C (Matrix Blank): Process a blank matrix sample through the entire extraction procedure without spiking the analyte.
2. LC-MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS method.
3. Data Analysis:
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Acyl-CoA Analysis
This protocol is a general guideline and should be optimized for this compound and the specific matrix. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange) is often effective for acyl-CoAs.
1. Sample Pre-treatment:
-
For biological fluids (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile. Centrifuge and collect the supernatant.
-
For tissues, homogenize in a suitable buffer and perform protein precipitation.
2. SPE Cartridge Conditioning:
-
Condition the mixed-mode SPE cartridge sequentially with methanol (B129727) and then with an equilibration buffer (e.g., 0.1% formic acid in water).
3. Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in 0.1% formic acid) to remove polar interferences.
-
Wash with a stronger organic solvent (e.g., methanol) to remove less polar interferences like phospholipids.
5. Elution:
-
Elute this compound using an appropriate solvent, which will depend on the specific SPE sorbent chemistry (e.g., a basic organic solvent like 5% ammonium (B1175870) hydroxide (B78521) in methanol for a mixed-mode cation exchange sorbent).
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, which can be adapted and validated for this compound analysis.
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Analyte Recovery | Key Considerations |
| Protein Precipitation (PPT) | Low to Medium | High | Simple and fast, but often results in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Medium to High | Variable (depends on analyte polarity) | Good for removing salts and some phospholipids, but can have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | High | Good to High | Highly effective at removing interferences, but requires method development. |
| HybridSPE®-Phospholipid | Very High (>99%) | High | Combines the simplicity of PPT with high selectivity for phospholipid removal. |
Visualizations
Caption: A flowchart for troubleshooting matrix effects in LC-MS analysis.
Caption: A diagram illustrating a typical SPE workflow for sample cleanup.
References
Technical Support Center: Optimizing Chromatographic Separation of Acyl-CoA Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful chromatographic separation of acyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of acyl-CoA isomers?
A1: The main challenges in separating acyl-CoA isomers stem from their structural similarities. Isomers often have identical masses and similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques. Additionally, acyl-CoAs are prone to degradation, and their analysis can be affected by matrix effects from biological samples.[1]
Q2: Which chromatographic techniques are most effective for separating acyl-CoA isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the separation and quantification of acyl-CoA species.[2] The use of C8 or C18 columns is prevalent for this purpose.[2] For broader coverage of acyl-CoAs with varying polarities, hydrophilic interaction liquid chromatography (HILIC) has also been successfully employed.[3]
Q3: How can I improve the peak shape and resolution of my acyl-CoA chromatograms?
A3: To enhance peak shape and resolution, consider the following strategies:
-
Mobile Phase Optimization: Adjusting the pH of the mobile phase can significantly impact separation. For instance, a higher pH (around 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for long-chain acyl-CoAs on a C18 column.[4]
-
Ion-Pairing Agents: The use of ion-pairing agents can improve the retention and resolution of polar analytes like acyl-CoAs.
-
Column Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby affecting resolution.[2]
-
Gradient Elution: A well-designed gradient elution profile is crucial for separating a wide range of acyl-CoAs with varying chain lengths and polarities.[5]
Q4: What are the best practices for sample preparation to ensure the stability of acyl-CoAs?
A4: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline and strongly acidic conditions.[2] To minimize degradation, samples should be processed quickly on ice and at low temperatures.[6] For long-term storage, it is recommended to store them as a dry pellet at -80°C.[6] When reconstituting the dried extract, using a solvent like methanol (B129727) or a 50% methanol solution in 50 mM ammonium acetate (B1210297) (pH 7) can improve stability.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of acyl-CoA isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution of Isomers | Inadequate chromatographic conditions. | Optimize the mobile phase composition, pH, and gradient.[2] Experiment with different stationary phases (e.g., C8 vs. C18) or consider HILIC for very polar isomers.[2][3] Adjusting the column temperature can also improve resolution.[2] |
| Peak Tailing or Broadening | Secondary interactions between the analyte and the stationary phase or column hardware. | Add an ion-pairing agent to the mobile phase to minimize unwanted interactions. Ensure the sample solvent is compatible with the initial mobile phase. |
| Low Signal Intensity | Ion suppression from co-eluting matrix components. | Improve chromatographic separation to resolve analytes from interfering species. Optimize mass spectrometer source parameters for acyl-CoA analysis.[7] |
| Inconsistent Retention Times | Fluctuations in the HPLC system, such as pump performance or column temperature. | Ensure the HPLC system is properly maintained and equilibrated. Use a column oven to maintain a stable temperature. Check for leaks in the system. |
| Sample Degradation | Improper sample handling and storage. | Process samples quickly at low temperatures and on ice.[6] Store extracted samples as a dry pellet at -80°C.[6] Reconstitute in a stabilizing solvent before analysis.[6] |
Quantitative Data Summary
The following tables summarize typical quantitative data for acyl-CoA analysis, providing a reference for expected outcomes.
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[6] | MCF7 (pmol/mg protein)[6] | RAW264.7 (pmol/mg protein)[6] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7.5 | ~2.5 |
| C18:1-CoA | - | ~5 | ~1 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoAs by LC-MS/MS
| Acyl-CoA | LOD (nM)[2] | LOQ (nM)[2] |
| Free CoA | 2 | 7 |
| Acetyl-CoA | 2 | 7 |
| Propionyl-CoA | 2 | 7 |
| Malonyl-CoA | 10 | 33 |
| Methylmalonyl-CoA | 2 | 7 |
| Succinyl-CoA | 2 | 7 |
| HMG-CoA | 2 | 7 |
| Octanoyl-CoA | 133 | 443 |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for subsequent LC-MS analysis.[6]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Internal standard solution (e.g., heptadecanoyl-CoA in methanol)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard to each plate of adherent cells or cell pellet.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Lysate Clarification:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent appropriate for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoA Isomers
This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs using a reversed-phase column.[2][5]
Instrumentation and Columns:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[2]
LC Conditions:
-
Mobile Phase A: 2% acetonitrile (B52724) in 100 mM ammonium formate, pH 5.0.[2]
-
Mobile Phase B: 98% acetonitrile with 5 mM ammonium formate.[2]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 42°C.[2]
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-12 min: 2-80% B (linear gradient)
-
12-15 min: 80% B
-
15-16 min: 80-2% B
-
16-20 min: 2% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a product ion resulting from the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[7]
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximal signal intensity of acyl-CoAs.[7]
Visualizations
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the key steps of the fatty acid β-oxidation pathway, a central metabolic process involving various acyl-CoA intermediates.
Caption: Fatty Acid β-Oxidation Pathway Workflow.
Experimental Workflow for Acyl-CoA Analysis
This diagram outlines the general workflow for the extraction and analysis of acyl-CoA isomers from biological samples.
Caption: Workflow for Acyl-CoA Extraction and Analysis.
References
- 1. Fatty Acids -- Overview of Acetyl CoA Metabolism [library.med.utah.edu]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in 6-Methylnonanoyl-CoA enzymatic synthesis
Welcome to the technical support center for the enzymatic synthesis of 6-Methylnonanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this specific enzymatic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic synthesis of this compound?
The enzymatic synthesis of this compound involves the activation of 6-methylnonanoic acid by an acyl-CoA synthetase (also known as an acyl-CoA ligase).[1][2] This reaction typically requires ATP for energy and Coenzyme A (CoA) as the acceptor of the acyl group. The enzyme catalyzes the formation of a thioester bond between the carboxyl group of 6-methylnonanoic acid and the thiol group of Coenzyme A.[3]
Q2: Which type of acyl-CoA synthetase should I use for 6-methylnonanoic acid?
The choice of enzyme is critical due to substrate specificity. You will likely need a medium-chain or a branched-chain acyl-CoA synthetase. While many acyl-CoA synthetases prefer straight-chain fatty acids, some have been shown to accept branched-chain substrates.[4] It may be necessary to screen different enzymes or use an engineered enzyme with altered substrate specificity.[3]
Q3: What are the essential components of the reaction mixture?
A typical reaction mixture includes:
-
6-methylnonanoic acid: The substrate to be activated.
-
Acyl-CoA Synthetase: The enzyme catalyst.
-
ATP: Adenosine triphosphate, to provide the energy for the reaction.
-
Coenzyme A (CoA): The acceptor molecule.
-
Magnesium ions (Mg2+): Often required as a cofactor for the enzyme.
-
Buffer: To maintain an optimal pH for the reaction (e.g., Tris-HCl or HEPES).
Q4: How can I monitor the progress of the reaction?
Several methods can be used to monitor the reaction:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate (6-methylnonanoic acid) and the product (this compound).
-
Coupled Enzyme Assays: The reaction can be coupled to other enzymatic reactions that produce a detectable signal, such as the change in absorbance of NADH or NADPH.
-
Detection of Byproducts: Assays that measure the production of AMP or pyrophosphate (PPi), which are byproducts of the reaction, can also be used.
Troubleshooting Guide: Low Yields of this compound
Low yields are a common issue in enzymatic synthesis. This guide provides a systematic approach to identifying and resolving the root cause of poor product formation.
Issue 1: Suboptimal Enzyme Activity
The activity of your acyl-CoA synthetase is paramount for a successful synthesis.
| Possible Cause | Recommended Solution |
| Incorrect Enzyme Choice | The selected enzyme may have low specificity for 6-methylnonanoic acid. Screen different medium-chain or branched-chain acyl-CoA synthetases. Consider using an enzyme known to have broad substrate specificity or an engineered variant. |
| Enzyme Denaturation/Degradation | Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. Confirm enzyme integrity using SDS-PAGE. |
| Suboptimal Reaction Conditions | Determine the optimal pH and temperature for your specific enzyme. Most acyl-CoA synthetases function well at a pH between 7.0 and 8.5 and temperatures between 25°C and 37°C. |
| Presence of Inhibitors | Ensure that your reaction buffer does not contain inhibitors of the enzyme. Some salts or other additives can interfere with enzyme activity. |
Issue 2: Problems with Substrates and Cofactors
The quality, concentration, and stability of your substrates and cofactors can significantly impact the reaction yield.
| Possible Cause | Recommended Solution |
| Poor Substrate Solubility | 6-methylnonanoic acid may have limited solubility in aqueous buffers. Consider adding a small amount of a biocompatible organic solvent (e.g., DMSO) or a detergent to improve solubility. Be sure to test the enzyme's tolerance to the chosen solvent. |
| Substrate Inhibition | High concentrations of 6-methylnonanoic acid can inhibit the enzyme. Perform a substrate titration experiment to determine the optimal concentration. |
| Cofactor Degradation | ATP can hydrolyze over time, and Coenzyme A can be oxidized. Prepare fresh solutions of ATP and CoA for each experiment. Store stock solutions appropriately. |
| Incorrect Cofactor Concentration | Ensure that ATP and CoA are present in sufficient, but not excessive, concentrations. Typically, a slight molar excess of ATP and CoA relative to the fatty acid substrate is recommended. |
| Product Inhibition | The accumulation of this compound or the byproduct AMP can inhibit the enzyme. Consider strategies to remove the product as it is formed, such as using a two-phase reaction system or subsequent purification steps. |
Issue 3: Reaction Setup and Purification
The overall experimental setup and downstream processing can also lead to apparent low yields.
| Possible Cause | Recommended Solution |
| Incorrect Incubation Time | The reaction may not have reached completion. Perform a time-course experiment to determine the optimal reaction time. |
| Product Instability | The thioester bond in this compound can be susceptible to hydrolysis, especially at non-neutral pH. Ensure that the pH of your reaction and purification buffers is appropriate to maintain product stability. |
| Losses During Purification | The purification method may not be optimal, leading to loss of product. Evaluate different purification strategies, such as solid-phase extraction or different types of chromatography, to maximize recovery. |
Experimental Protocols
General Protocol for this compound Synthesis
This is a general starting protocol. Optimal conditions will need to be determined empirically for your specific enzyme and experimental setup.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the following in order:
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
MgCl₂ (to a final concentration of 5-10 mM)
-
ATP (to a final concentration of 2-5 mM)
-
Coenzyme A (to a final concentration of 1-2 mM)
-
6-methylnonanoic acid (start with a concentration in the range of 0.5-1 mM; may need to be dissolved in a small amount of DMSO first)
-
-
-
Initiate the Reaction:
-
Add the acyl-CoA synthetase to the reaction mixture to a final concentration that is empirically determined.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined amount of time (e.g., 1-4 hours), with gentle agitation.
-
-
Quench the Reaction:
-
Stop the reaction by adding an acid (e.g., a final concentration of 1% formic acid) or by heat inactivation (if the product is stable at high temperatures).
-
-
Analysis and Purification:
-
Analyze the reaction mixture by HPLC to determine the yield of this compound.
-
Purify the product using an appropriate chromatographic method.
-
Visualizations
References
Technical Support Center: Enhancing the Sensitivity of 6-Methylnonanoyl-CoA Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of 6-Methylnonanoyl-CoA detection. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the detection and quantification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] | - Process samples rapidly on ice to minimize enzymatic activity. - Store extracted samples as a dry pellet at -80°C.[1] - Reconstitute samples in an appropriate solvent (e.g., 80% methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at neutral pH) immediately before analysis to improve stability.[1] |
| Inefficient Extraction: The recovery of this compound can be poor if the extraction method is not optimized. | - Use a validated extraction method, such as precipitation with 2.5% (w/v) 5-sulfosalicylic acid (SSA) or a liquid-liquid extraction with acetonitrile/methanol/water.[1] - For complex matrices, consider solid-phase extraction (SPE) with a C18 cartridge to enrich for acyl-CoAs and remove interfering substances. | |
| Suboptimal Mass Spectrometry (MS) Parameters: Incorrect MS settings will lead to poor sensitivity. | - Optimize MS parameters in positive ion mode, as acyl-CoAs are efficiently ionized under these conditions.[2] - Utilize Multiple Reaction Monitoring (MRM) for quantification, monitoring the characteristic neutral loss of 507 Da from the precursor ion.[3] A secondary transition to the fragment at m/z 428 can be used for confirmation.[4] | |
| Poor Chromatographic Peak Shape or Resolution | Suboptimal Liquid Chromatography (LC) Conditions: Co-elution with other analytes can cause ion suppression and poor peak shape. | - Employ a reversed-phase C18 column for good retention and separation of medium-chain acyl-CoAs. - The use of ion-pairing agents in the mobile phase can improve peak shape. - Operating at a higher pH (e.g., pH 10.5 with ammonium hydroxide) can also enhance separation.[5] |
| Inaccurate or Imprecise Quantification | Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound, leading to inaccurate quantification. | - Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) for the most accurate correction of matrix effects and extraction losses. - If a stable isotope-labeled standard is unavailable, use an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) which is not naturally abundant in most biological samples.[1] - Prepare calibration curves in a matrix that closely matches the study samples. |
| Lack of a Proper Internal Standard: Without a suitable internal standard, variations in sample preparation and instrument response cannot be corrected. | - Synthesize or purchase a suitable internal standard. An odd-chain acyl-CoA is a common and effective choice.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of acyl-CoAs, including this compound.[4][6] This technique allows for the use of Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring a specific precursor ion and its characteristic fragment ion.
Q2: How can I prevent the degradation of my this compound samples during preparation?
A2: To minimize degradation, all sample preparation steps should be performed on ice. Rapidly quench metabolic activity at the time of sample collection. Store extracted acyl-CoAs as a dry pellet at -80°C and reconstitute them in a suitable solvent, such as 80% methanol, just prior to LC-MS/MS analysis.[1]
Q3: What are the characteristic mass spectral fragments of acyl-CoAs in positive ion mode?
A3: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the loss of the 3'-phospho-ADP moiety.[3] Another common fragment ion is observed at m/z 428, resulting from cleavage at the pyrophosphate bond.[2][4]
Q4: What type of internal standard should I use for accurate quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is not typically found in biological samples.[1]
Q5: How can I improve the separation of this compound from other lipids in my sample?
A5: Reversed-phase chromatography using a C18 column is effective for separating medium-chain acyl-CoAs. The use of an ion-pairing agent in the mobile phase or adjusting the mobile phase to a higher pH (around 10.5) can significantly improve peak shape and resolution.[5]
Quantitative Data Summary
The following tables provide representative quantitative data for acyl-CoA analysis. Note that specific values for this compound will vary depending on the biological system and experimental conditions.
Table 1: Representative LC-MS/MS Performance for Acyl-CoA Quantification
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 2 - 133 nM | [3] |
| Limit of Quantitation (LOQ) | Low fmol range | [7] |
| Linearity (R²) | > 0.99 | [3] |
| Inter-assay CV | 5 - 6% | [5] |
| Intra-assay CV | 2 - 10% | [5] |
Table 2: Representative Concentrations of Acyl-CoAs in Mammalian Tissues
| Acyl-CoA | Tissue | Concentration (nmol/g wet weight) | Reference | | :--- | :--- | :--- | | Total Acyl-CoA | Rat Liver | 83 ± 11 |[8] | | Total Acyl-CoA | Hamster Heart | 61 ± 9 |[8] | | Total Fatty Acyl-CoAs | RAW264.7 Cells | 12 ± 1.0 pmol/10⁶ cells |[9] | | Total Fatty Acyl-CoAs | MCF7 Cells | 80.4 ± 6.1 pmol/10⁶ cells |[9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for short- and medium-chain acyl-CoA extraction.[1]
-
Cell Lysis and Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., 1 µM C17:0-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new, clean tube, avoiding the protein pellet.
-
LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system.
Protocol 2: Synthesis of this compound Standard (Adapted)
This protocol is adapted from the synthesis of trans-8-methyl-6-nonenoyl-CoA and is suitable for generating a standard for quantification.[10]
-
Activation of 6-Methylnonanoic Acid: a. To a solution of 6-methylnonanoic acid (1 equivalent) in ethyl acetate, add N-hydroxysuccinimide (NHS, 1 equivalent) at room temperature under a nitrogen atmosphere. b. Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC, 1 equivalent) in ethyl acetate dropwise. c. Stir the reaction for 12 hours. Monitor for completion by TLC.
-
Thioesterification with Coenzyme A: a. In a separate flask, dissolve Coenzyme A (0.8 equivalents) in a 0.1 M sodium bicarbonate solution. b. Add the activated 6-methylnonanoic acid ester solution from step 1 to the Coenzyme A solution dropwise over 45 minutes under a constant stream of nitrogen. c. Continue stirring for 2 hours at room temperature. d. Monitor the reaction for completion by TLC.
-
Purification: a. Acidify the reaction mixture to pH 1.5-2.0 with 1N HCl. b. Extract the aqueous phase with ethyl acetate to remove unreacted starting material. c. The aqueous phase containing this compound can be further purified by solid-phase extraction or preparative HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
addressing the instability of the thioester bond in 6-Methylnonanoyl-CoA
This technical support center is designed for researchers, scientists, and drug development professionals working with 6-Methylnonanoyl-CoA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the instability of its thioester bond.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of the this compound thioester bond?
A1: The thioester bond in this compound is inherently unstable due to its high-energy nature, which is essential for its biochemical reactivity. This bond is particularly susceptible to nucleophilic attack, most commonly by water, leading to hydrolysis. The rate of hydrolysis is significantly influenced by the pH of the solution.
Q2: What are the main degradation products of this compound?
A2: The primary degradation product of this compound via hydrolysis is 6-methylnonanoic acid and free Coenzyme A (CoA-SH). Under oxidative conditions, the free thiol of Coenzyme A can be further oxidized to form CoA disulfides.
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If it must be stored in solution, use a slightly acidic buffer (pH 6.0-6.5), prepare single-use aliquots to avoid repeated freeze-thaw cycles, and store at -80°C.
Q4: Is it advisable to use standard physiological buffers like PBS (pH 7.4) for experiments with this compound?
A4: Caution should be exercised when using buffers with a pH at or above 7.0, such as PBS, as the rate of thioester bond hydrolysis increases with pH. If the experimental conditions necessitate a physiological pH, be mindful of the potential for rapid degradation. It is crucial to prepare the solution immediately before use and to include appropriate controls to account for any hydrolysis. For enhanced stability, consider using buffers that maintain a slightly acidic pH, such as MES or phosphate (B84403) buffers at pH 6.0-6.5.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent enzymatic assay results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using frozen stock, thaw it quickly and keep it on ice. Perform a concentration check of the stock solution before use. |
| pH of the assay buffer is too high. | If possible, perform the assay at a slightly acidic pH (6.0-6.5). If the enzyme requires a higher pH, minimize the pre-incubation time of this compound in the buffer. | |
| Presence of interfering nucleophiles in the assay mixture. | Ensure all reagents are of high purity. If possible, run a control reaction without the enzyme to quantify the background rate of hydrolysis. | |
| Low or no product formation in a reaction | Complete degradation of this compound. | Verify the integrity of the this compound by an analytical method such as HPLC before starting the experiment. |
| Incorrect storage of this compound. | Review and adhere to the recommended storage conditions (lyophilized at -20°C/-80°C or aliquoted in acidic buffer at -80°C). | |
| Appearance of unexpected peaks in HPLC analysis | Hydrolysis of the thioester bond during sample preparation or analysis. | Prepare samples for HPLC analysis immediately before injection. Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic or acetic acid) to improve stability during the chromatographic run.[1] |
| Oxidation of free CoA-SH. | If analyzing for free CoA, consider derivatization of the thiol group to prevent oxidation. |
Quantitative Data on Thioester Stability
The stability of the thioester bond is highly dependent on the specific conditions. The following table provides illustrative data on the half-life of a generic acyl-CoA thioester bond under different pH and temperature conditions. Note that these are estimates and the actual stability of this compound may vary.
| pH | Temperature (°C) | Estimated Half-life |
| 6.0 | 4 | Days |
| 7.4 | 25 | Hours |
| 8.0 | 37 | Minutes to Hours |
| > 9.0 | 37 | Minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Equilibrate the lyophilized this compound to room temperature before opening the vial to prevent condensation.
-
Buffer Preparation: Prepare a buffer solution at a slightly acidic pH (e.g., 50 mM potassium phosphate buffer, pH 6.5). De-gas the buffer to remove dissolved oxygen.
-
Dissolution: Add the appropriate volume of the chilled, de-gassed buffer to the vial to achieve the desired concentration. Gently vortex or pipette to dissolve the powder completely.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: Quantification of this compound using HPLC
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Detection: Monitor the absorbance at 260 nm (for the adenine (B156593) ring of CoA) and 220 nm (for the thioester bond).
-
Quantification: Create a standard curve using known concentrations of a stable acyl-CoA or by determining the extinction coefficient of this compound.
Visualizations
Caption: A flowchart outlining the key steps for handling this compound to minimize degradation during experimental procedures.
Caption: A diagram illustrating the hydrolytic degradation of this compound into its constituent carboxylic acid and Coenzyme A.
References
Validation & Comparative
Unveiling Pungency: A Comparative Guide to the Functional Validation of 6-Methylnonanoyl-CoA and Other Pungent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pungent compounds capsaicin (B1668287) and piperine (B192125), alongside an exploration of the potential pungency of 6-Methylnonanoyl-CoA, a medium-chain fatty acyl-CoA. While direct experimental data on the pungency of this compound is not yet available, recent findings on the activation of the primary receptor for pungency, the Transient Receptor Potential Vanilloid 1 (TRPV1), by long-chain acyl-CoAs provide a strong rationale for its investigation.[1] This document outlines the established data for well-characterized pungent agents and presents detailed experimental protocols for the functional validation of novel compounds like this compound.
Comparative Analysis of Pungent Compounds
The sensation of pungency, or "hotness," is primarily mediated by the activation of the TRPV1 ion channel, which is expressed in sensory neurons. Activation of TRPV1 leads to a sensation of heat and pain. The potency and efficacy of pungent compounds can be quantified and compared using various metrics.
Quantitative Data Summary
| Compound | Chemical Class | Source | Scoville Heat Units (SHU) | TRPV1 EC50 (human) |
| Capsaicin | Vanilloid | Chili Peppers (genus Capsicum) | ~16,000,000 | ~0.292 µM |
| Piperine | Alkaloid | Black Pepper (Piper nigrum) | ~100,000 | ~37.9 µM |
| This compound | Acyl-CoA | Biosynthetic Intermediate | Not yet determined | Not yet determined |
Note: SHU for pure compounds. EC50 values can vary depending on the experimental system.
Signaling Pathway of Pungency
The binding of a pungent compound to the TRPV1 receptor initiates a signaling cascade that results in the perception of pungency. The following diagram illustrates this general pathway.
Experimental Protocols for Functional Validation
To functionally validate a novel compound like this compound for pungency, a combination of sensory and in vitro cellular assays is recommended.
Sensory Analysis: Scoville Organoleptic Test
This method provides a subjective but standardized measure of pungency in Scoville Heat Units (SHU).
Objective: To determine the perceived pungency of a compound by a trained sensory panel.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions of the stock solution in sugar water.
-
-
Panel Selection and Training:
-
Recruit a panel of at least five trained tasters.
-
Familiarize panelists with the sensation of pungency using known concentrations of capsaicin.
-
-
Testing Procedure:
-
Present the diluted samples to the panelists in order of increasing concentration.
-
Panelists taste each sample and report whether they detect any pungency.
-
The SHU is determined by the highest dilution at which a majority of the panel can still detect the heat.
-
In Vitro Assay: TRPV1 Activation via Calcium Imaging
This assay provides a quantitative measure of a compound's ability to activate the TRPV1 receptor by measuring the resulting influx of calcium ions into cells.
Objective: To determine the half-maximal effective concentration (EC50) of a compound for TRPV1 activation.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express TRPV1.
-
Transfect the cells with a plasmid encoding the human TRPV1 channel.
-
-
Cell Loading with Calcium Indicator:
-
Load the TRPV1-expressing cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
-
Compound Application and Data Acquisition:
-
Prepare a range of concentrations of the test compound (e.g., this compound).
-
Use an automated liquid handler to apply the different concentrations of the compound to the cells in a microplate format.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or a high-content imaging system. An increase in fluorescence indicates an influx of Ca²⁺ and therefore TRPV1 activation.
-
-
Data Analysis:
-
Plot the fluorescence response against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Experimental Workflow for Functional Validation
The following diagram outlines the logical workflow for the functional validation of a novel pungent compound.
Logical Relationship of Pungent Compounds
The pungency of different compounds can be understood through their interaction with the TRPV1 receptor. This diagram illustrates the relationship between the compounds discussed.
Conclusion
While capsaicin and piperine are well-established pungent compounds with robust datasets, the potential for other endogenous molecules like long-chain acyl-CoAs to elicit pungency is an exciting area of research.[1] The provided experimental protocols offer a clear pathway for the functional validation of novel compounds such as this compound. By combining sensory analysis with in vitro cellular assays, researchers can effectively characterize the pungency profile of new chemical entities, contributing to a deeper understanding of the molecular basis of this unique sensory experience and potentially leading to the development of new flavor compounds or therapeutic agents.
References
A Comparative Analysis of 6-Methylnonanoyl-CoA and Other Acyl-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various acyl-Coenzyme A (acyl-CoA) molecules is critical for advancing metabolic research and therapeutic design. This guide provides a comparative analysis of 6-methylnonanoyl-CoA, a branched-chain acyl-CoA, with other key acyl-CoAs, supported by experimental data and detailed methodologies.
Acyl-CoAs are central players in cellular metabolism, serving as intermediates in fatty acid synthesis and degradation, and as signaling molecules that modulate gene expression. Their structure, characterized by a fatty acid chain linked to Coenzyme A, dictates their metabolic fate and signaling functions. This guide focuses on this compound, a less-studied branched-chain acyl-CoA, and compares its properties and functions to a range of other acyl-CoAs, from short-chain to long-chain and other branched-chain variants.
Quantitative Comparison of Acyl-CoA Properties
The biochemical and metabolic parameters of acyl-CoAs can vary significantly based on their chain length and branching. The following tables summarize key quantitative data for a selection of acyl-CoAs to facilitate a comparative understanding.
Table 1: Cellular Abundance of Various Acyl-CoA Species in Human Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~3 |
| C18:1-CoA | - | ~10 | ~5 |
| C18:2-CoA | - | ~3 | ~1 |
Table 2: Comparative Enzyme Kinetics for Acyl-CoA Substrates
| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Source |
| Metazoan Fatty Acid Synthase (Ketoacyl Synthase domain) | Malonyl-CoA | - | High | [2][3] |
| Methylmalonyl-CoA | - | Lower turnover | [2][3] | |
| Peroxisome Proliferator-Activated Receptor α (PPARα) Binding | Phytanoyl-CoA | 11 ± 1 nM (Kd) | - | [4] |
| Pristanoyl-CoA | 12 ± 1 nM (Kd) | - | [4] | |
| Palmitoyl-CoA | - | High affinity | [4] |
Note: Specific kinetic data for this compound is not currently available. The data for methylmalonyl-CoA, phytanoyl-CoA, and pristanoyl-CoA illustrate the recognition of branched-chain acyl-CoAs by key metabolic enzymes and nuclear receptors.
Metabolic Pathways and Synthesis
This compound, as a branched-chain acyl-CoA, is primarily synthesized from the catabolism of branched-chain amino acids (BCAAs), particularly leucine (B10760876).[5][6][7] This distinguishes it from straight-chain acyl-CoAs which are typically derived from fatty acid activation or de novo synthesis from acetyl-CoA.
The metabolic pathway for the formation of branched-chain acyl-CoAs that can serve as primers for fatty acid synthesis is depicted below.
Caption: Biosynthesis of branched-chain fatty acyl-CoAs from leucine catabolism.
Role in Cellular Signaling
Long-chain and branched-chain acyl-CoAs are not just metabolic intermediates; they are also important signaling molecules that can directly bind to and modulate the activity of nuclear receptors. This interaction provides a direct link between the metabolic state of the cell and the regulation of gene expression.
Branched-chain fatty acids and their CoA esters have been shown to be potent regulators of gene expression, acting as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and the Farnesoid X Receptor (FXR).[1][4] Activation of these receptors by acyl-CoAs leads to the transcriptional regulation of genes involved in lipid and glucose metabolism.[8][9][[“]]
The signaling pathway illustrating the activation of a nuclear receptor by a branched-chain acyl-CoA is shown below.
Caption: Signaling pathway of branched-chain acyl-CoA via nuclear receptor activation.
Experimental Protocols
Accurate and reproducible quantification of acyl-CoAs is essential for studying their metabolic roles. Below are detailed protocols for the extraction and analysis of acyl-CoAs from cultured cells.
Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727) (LC-MS grade)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol (containing internal standards) per 10 cm dish and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in ice-cold methanol (containing internal standards).
-
-
Lysis and Extraction:
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to separate the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Monitor the precursor ion ([M+H]+) and a specific product ion for each acyl-CoA. A common product ion for acyl-CoAs is the fragment corresponding to the phosphopantetheine moiety.
The workflow for a typical acyl-CoA analysis experiment is outlined in the diagram below.
Caption: General experimental workflow for the analysis of cellular acyl-CoAs.
Conclusion
While specific data for this compound remains elusive in the current literature, this guide provides a framework for its comparative analysis by leveraging data from structurally and metabolically related branched-chain acyl-CoAs. The provided quantitative data, pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers investigating the roles of diverse acyl-CoA species in cellular metabolism and signaling. Further research is warranted to elucidate the specific functions and regulatory mechanisms of this compound to fully understand its place within the complex landscape of cellular lipid metabolism.
References
- 1. Intracellular lipid binding proteins and nuclear receptors involved in branched-chain fatty acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. polimer-itn.eu [polimer-itn.eu]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
Comparative Analysis of Acyl-CoA Synthetase Substrate Specificity for Branched-Chain Fatty Acids
A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic activation of branched-chain fatty acids by acyl-CoA synthetases, featuring comparative data, experimental protocols, and pathway visualizations.
Introduction
Acyl-CoA synthetases (ACSs) are a crucial family of enzymes that catalyze the ATP-dependent activation of fatty acids to their corresponding acyl-CoA thioesters. This activation is the first committed step in most fatty acid metabolic pathways, including β-oxidation, lipid synthesis, and protein acylation. While the substrate specificity of ACSs for straight-chain fatty acids has been extensively studied, their activity towards branched-chain fatty acids (BCFAs) is less well-characterized. BCFAs, which are derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) or obtained from dietary sources, play significant roles in cellular signaling, membrane fluidity, and energy metabolism. Understanding the substrate specificity of different ACS isoforms for various BCFAs is therefore critical for elucidating the metabolic fate of these important molecules and for developing therapeutic strategies targeting diseases associated with aberrant BCFA metabolism.
This guide provides a comparative overview of the substrate specificity of various acyl-CoA synthetases for key branched-chain fatty acids, supported by available experimental data. It also includes detailed experimental protocols for measuring ACS activity and visualizations of the relevant metabolic pathways and experimental workflows.
Comparative Substrate Specificity of Acyl-CoA Synthetases
The substrate preference of an acyl-CoA synthetase is a key determinant of which metabolic pathway a fatty acid will enter. The ACS family is diverse, with different isoforms exhibiting distinct substrate specificities based on fatty acid chain length and structure. The medium-chain acyl-CoA synthetase (ACSM) family is of particular interest for BCFA metabolism, as many BCFAs are short to medium in chain length.
The following table summarizes the available quantitative data on the kinetic parameters (Km and Vmax) of various acyl-CoA synthetase isoforms with branched-chain fatty acids and their straight-chain counterparts. It is important to note that comprehensive, direct comparative studies are limited, and the data presented here is compiled from various sources. Blank fields indicate that data has not been found in the reviewed literature, highlighting areas for future research.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Activity (%) | Source |
| ACSM1 (Human) | Butyrate (C4) | Data not available | Data not available | Data not available | |
| Isobutyrate (iC4) | Data not available | Data not available | Data not available | ||
| Valerate (C5) | Data not available | Data not available | Data not available | ||
| Isovalerate (iC5) | Data not available | Data not available | Data not available | ||
| 2-Methylbutyrate (2-MB) | Data not available | Data not available | Data not available | ||
| ACSM2A (Human) | Butyrate (C4) | Data not available | Data not available | Data not available | |
| Isobutyrate (iC4) | Data not available | Data not available | Data not available | ||
| ACSM2B (Human) | Butyrate (C4) | Data not available | Data not available | Data not available | |
| Isobutyrate (iC4) | Data not available | Data not available | Data not available | ||
| Benzoate | Data not available | Data not available | High | [1] | |
| ACSM3 (Human) | Butyrate (C4) | Data not available | Data not available | Data not available | |
| Isobutyrate (iC4) | Data not available | Data not available | Data not available | ||
| Macs (Methanosarcina acetivorans) | 2-Methylbutyrate (2-MB) | Data not available | Data not available | Active | [2] |
This table will be updated as more specific kinetic data becomes available through ongoing research.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental approaches for studying acyl-CoA synthetase specificity, the following diagrams are provided.
Experimental Protocols
Accurate determination of the kinetic parameters of acyl-CoA synthetases requires robust and sensitive assay methods. Below are detailed protocols for two commonly used methods for measuring ACS activity, which can be adapted for use with branched-chain fatty acid substrates.
Radiometric Assay for Acyl-CoA Synthetase Activity
This method is highly sensitive and directly measures the formation of the acyl-CoA product using a radiolabeled fatty acid substrate.
Materials:
-
Purified acyl-CoA synthetase
-
Radiolabeled branched-chain fatty acid (e.g., [1-¹⁴C]isovaleric acid or [³H]isovaleric acid)
-
ATP (disodium salt)
-
Coenzyme A (lithium salt)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5-8.0)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction termination solution (e.g., Dole's reagent: isopropanol:heptane (B126788):1M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Silica (B1680970) gel for column chromatography or TLC plates
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, and DTT at desired concentrations. A typical reaction mixture (100 µL) may contain: 100 mM Tris-HCl (pH 7.5), 10 mM ATP, 1 mM CoA, 10 mM MgCl₂, and 2 mM DTT.
-
Substrate Preparation: Prepare the radiolabeled BCFA substrate by complexing it with fatty acid-free BSA to enhance solubility. The final concentration of the BCFA should be varied to determine kinetic parameters.
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified acyl-CoA synthetase to the reaction mixture.
-
Immediately add the radiolabeled BCFA substrate to start the reaction.
-
Incubate for a specific time period (e.g., 5-20 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an excess of the termination solution (e.g., 2.5 mL of Dole's reagent).
-
Add heptane (e.g., 1.5 mL) and water (e.g., 1.5 mL) and vortex thoroughly to partition the unreacted fatty acid into the upper organic phase.
-
Centrifuge briefly to separate the phases. The aqueous phase contains the radiolabeled acyl-CoA.
-
-
Separation of Acyl-CoA:
-
Carefully remove the upper organic phase.
-
Wash the lower aqueous phase again with heptane to remove any remaining unreacted fatty acid.
-
The radiolabeled acyl-CoA in the aqueous phase can be further purified using a small silica gel column or by thin-layer chromatography (TLC).
-
-
Quantification:
-
Add the aqueous phase (or the eluted acyl-CoA) to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled substrate.
-
Determine the initial reaction velocities at different substrate concentrations.
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Coupled Spectrophotometric/Fluorometric Assay for Acyl-CoA Synthetase Activity
This continuous assay method couples the production of a reaction product (e.g., AMP, PPi, or CoA consumption) to a change in absorbance or fluorescence. The following is an example of a coupled assay that detects the formation of acyl-CoA.
Materials:
-
Purified acyl-CoA synthetase
-
Branched-chain fatty acid
-
ATP (disodium salt)
-
Coenzyme A (lithium salt)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5-8.0)
-
Coupling enzymes and substrates (e.g., acyl-CoA oxidase, horseradish peroxidase, and a fluorogenic probe like Amplex Red, or enzymes of the β-oxidation pathway and NAD⁺).
-
Spectrophotometer or fluorometer
Procedure (Example using a fluorometric assay kit):
Many commercial kits are available for the fluorometric determination of acyl-CoA synthetase activity. The general principle involves the oxidation of the newly formed acyl-CoA by an acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic probe, resulting in a fluorescent product that can be measured.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions, including the assay buffer, enzyme mix (containing acyl-CoA oxidase and HRP), and the fluorescent probe.
-
Reaction Setup:
-
In a 96-well microplate, add the assay buffer, ATP, CoA, MgCl₂, and the BCFA substrate to each well.
-
Add the purified acyl-CoA synthetase to the sample wells. Include a negative control without the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the enzyme mix containing the coupling enzymes and the fluorescent probe.
-
Immediately place the microplate in a fluorometer and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., for Amplex Red, Ex/Em = 530/590 nm).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase, which is proportional to the rate of acyl-CoA formation.
-
Use a standard curve generated with a known concentration of H₂O₂ or the final fluorescent product to convert the fluorescence rate into the rate of acyl-CoA production (nmol/min).
-
Determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at varying concentrations of the BCFA substrate.
-
Conclusion and Future Directions
The study of the substrate specificity of acyl-CoA synthetases for branched-chain fatty acids is an emerging area of research with significant implications for understanding cellular metabolism and disease. While the current body of literature provides a foundational understanding, there is a clear need for more comprehensive and comparative studies to elucidate the kinetic parameters of various ACS isoforms with a broader range of BCFAs. The experimental protocols detailed in this guide provide a starting point for researchers to conduct such investigations. Future work in this area will be crucial for mapping the metabolic landscape of BCFAs and for identifying novel therapeutic targets for metabolic disorders.
References
A Comparative Kinetic Analysis of Capsaicin Synthase with 6-Methylnonanoyl-CoA and Alternative Acyl-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinetic properties of capsaicin (B1668287) synthase (CS), the key enzyme in the biosynthesis of capsaicinoids, with its native substrate, 6-methylnonanoyl-CoA, and various alternative acyl-CoA substrates. This information is critical for researchers in drug development and biotechnology seeking to understand the enzyme's substrate specificity and potential for biocatalytic applications.
Executive Summary
Capsaicin synthase (EC 2.3.1.-), encoded by the Pun1 locus, catalyzes the final condensation step in the capsaicinoid biosynthetic pathway, joining vanillylamine (B75263) with a branched-chain fatty acyl-CoA. The primary acyl-CoA substrate for the synthesis of capsaicin is trans-8-methyl-6-nonenoyl-CoA. However, the enzyme exhibits a degree of promiscuity, accepting a range of other acyl-CoA molecules, leading to the production of different capsaicinoid analogues. This guide summarizes the available kinetic data, details the experimental protocols for enzyme analysis, and provides a visual representation of the biosynthetic pathway.
Data Presentation: Kinetic Parameters of Capsaicin Synthase
The following table summarizes the known kinetic parameters of capsaicin synthase with its primary substrate and several alternatives. It is important to note that quantitative kinetic data for a broad range of substrates is limited in the current literature, and experimental conditions may vary between studies, affecting direct comparability.
| Acyl-CoA Substrate | Common Name | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Catalytic Efficiency (kcat/Km) | Relative Activity (%) |
| trans-8-Methyl-6-nonenoyl-CoA | - | Apparent Km in the high three-digit µM range[1] | Not explicitly reported | Not reported | 100[2] |
| 8-Methylnonanoyl-CoA | Dihydrocapsaicin precursor | Not reported | Not reported | Not reported | High (inferred) |
| 8-Nonenoyl-CoA | - | Not reported | Not reported | Not reported | Considerable product formation[2] |
| Nonanoyl-CoA | Nonivamide precursor | Not reported | Not reported | Not reported | Not reported |
| Hexanoyl-CoA | - | Not reported | Not reported | Not reported | Minor product formation[3] |
| Octanoyl-CoA | - | Not reported | Not reported | Not reported | Not reported |
| Decanoyl-CoA | - | Not reported | Not reported | Not reported | Not reported |
| Myristoyl-CoA | - | Not reported | Not reported | Not reported | Product formation not detectable[2] |
| Benzoyl-CoA | - | Not reported | Not reported | Not reported | Product formation not detectable |
| Coumaroyl-CoA | - | Not reported | Not reported | Not reported | Product formation not detectable |
| Feruloyl-CoA | - | Not reported | Not reported | Not reported | Product formation not detectable |
Note: One study reported a Km value of 8.2 µM and a Vmax of 217 pkat/mg for 8-methyl nonenoic acid (the precursor to the CoA-ester) with native CS from a high pungency genotype of chili. However, direct comparison with CoA-ester substrates is challenging due to the different nature of the substrate used.
Experimental Protocols
A detailed methodology for the in vitro assay of capsaicin synthase activity is crucial for obtaining reliable and comparable kinetic data. The following protocol is a synthesis of methodologies reported in the literature.
Recombinant Capsaicin Synthase Expression and Purification
-
Gene Synthesis and Cloning: The coding sequence for capsaicin synthase (from Capsicum sp.) is codon-optimized for expression in Escherichia coli and synthesized. The gene is then cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine (His)-tag.
-
Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific cell density and the culture is incubated at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.
-
Cell Lysis and Protein Purification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The crude lysate is clarified by centrifugation. The supernatant containing the soluble recombinant capsaicin synthase is then purified, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to achieve higher purity.
In Vitro Capsaicin Synthase Activity Assay
-
Reaction Mixture: The standard reaction mixture contains the following components in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0):
-
Purified recombinant capsaicin synthase
-
Vanillylamine (the amine substrate)
-
Acyl-CoA substrate (e.g., trans-8-methyl-6-nonenoyl-CoA or an alternative)
-
-
Reaction Conditions: The reaction is initiated by the addition of the enzyme or one of the substrates. The mixture is incubated at a controlled temperature (e.g., 30-37°C) for a specific duration (e.g., 10-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., 1 M HCl) or an organic solvent (e.g., ethyl acetate).
-
Product Extraction and Analysis: The capsaicinoid product is extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate (B1210297) or chloroform). The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol).
-
Quantification: The amount of capsaicinoid produced is quantified by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector. A standard curve of the specific capsaicinoid is used for accurate quantification.
Kinetic Analysis
To determine the kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
Mandatory Visualizations
Capsaicinoid Biosynthesis Pathway
The biosynthesis of capsaicinoids is a complex process that involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which provides the vanillylamine moiety, and the branched-chain fatty acid pathway, which supplies the acyl group.
Figure 1. The capsaicinoid biosynthetic pathway.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the key steps involved in the kinetic analysis of capsaicin synthase.
References
The Pivotal Role of 8-Methyl-6-Nonenoyl-CoA in Capsaicinoid Biosynthesis Across Capsicum Species: A Comparative Guide
For Immediate Release
A comprehensive analysis of the role and quantitative levels of the key capsaicinoid precursor, 8-methyl-6-nonenoyl-CoA, across different Capsicum species reveals significant variations that directly correlate with the pungency of the fruit. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed methodologies, to understand the metabolic diversities that lead to varying levels of capsaicinoids, the compounds responsible for the characteristic heat of chili peppers.
The pungency of chili peppers, a trait central to their culinary and medicinal value, is determined by the concentration of a group of alkaloids known as capsaicinoids. The biosynthesis of these compounds is a complex process involving the convergence of the phenylpropanoid and the branched-chain fatty acid pathways. A critical precursor from the latter pathway is 8-methyl-6-nonenoyl-CoA, the substrate that is condensed with vanillylamine (B75263) by the enzyme capsaicin (B1668287) synthase (CS), encoded by the Pun1 locus, to form capsaicin, the most abundant and pungent capsaicinoid.[1][2]
Significant variations in capsaicinoid content are observed among different Capsicum species, with Capsicum chinense varieties like the Habanero and Bhut Jolokia exhibiting the highest levels, while many Capsicum annuum varieties, such as bell peppers, are non-pungent.[3] This disparity is largely attributed to the differential expression of genes involved in the capsaicinoid biosynthetic pathway.[4] While the focus has often been on the final products, the availability of precursors like 8-methyl-6-nonenoyl-CoA is a crucial determining factor in the overall capsaicinoid yield.
Quantitative Comparison of Capsaicinoid Precursors and Products
While direct comparative quantification of 8-methyl-6-nonenoyl-CoA across a wide range of Capsicum species in a single study is limited, the available data strongly suggests a correlation between the abundance of this precursor and the final capsaicinoid content. The following table summarizes typical capsaicinoid content in different Capsicum species, which serves as an indirect indicator of the relative abundance of 8-methyl-6-nonenoyl-CoA.
| Capsicum Species | Common Varieties | Typical Capsaicinoid Content (mg/g dry weight) | Pungency Level |
| Capsicum chinense | Habanero, Bhut Jolokia (Ghost Pepper), Trinidad Scorpion | 10 - 25+ | Very High |
| Capsicum frutescens | Tabasco, Thai Chili | 5 - 15 | High |
| Capsicum annuum | Jalapeño, Serrano, Cayenne | 1 - 10 | Medium to High |
| Capsicum annuum | Bell Pepper, Poblano | 0 - 0.5 | None to Low |
| Capsicum baccatum | Aji Amarillo | 1 - 5 | Medium |
Note: The values presented are approximate and can vary significantly based on cultivar, growing conditions, and fruit maturity.
Experimental Protocols
Quantification of 8-Methyl-6-Nonenoyl-CoA and other Acyl-CoA Esters
A robust method for the quantification of acyl-CoA esters in plant tissues involves derivatization followed by high-performance liquid chromatography (HPLC) or tandem mass spectrometry (LC-MS/MS).
1. Extraction:
-
Flash-freeze fresh placental tissue from Capsicum fruits in liquid nitrogen and grind to a fine powder.
-
Extract the powder with an acidic solvent mixture (e.g., 2.5% (v/v) acetic acid in 50% (v/v) methanol) to precipitate proteins and preserve the acyl-CoA esters.
-
Centrifuge the mixture and collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.
-
Wash the cartridge with a low-concentration organic solvent.
-
Elute the acyl-CoA esters with a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile).
3. Derivatization (for HPLC with fluorescence detection):
-
React the eluted acyl-CoAs with chloroacetaldehyde (B151913) to form their fluorescent etheno-derivatives. This enhances detection sensitivity.
4. Instrumental Analysis:
-
HPLC with Fluorescence Detection: Separate the derivatized acyl-CoAs on a C18 reverse-phase column using a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer. Detect the fluorescent compounds using an excitation wavelength of 270 nm and an emission wavelength of 410 nm.
-
LC-MS/MS: For a more specific and sensitive analysis, separate the underivatized acyl-CoAs on a C18 column and detect using a mass spectrometer in multiple reaction monitoring (MRM) mode. This allows for the precise quantification of 8-methyl-6-nonenoyl-CoA based on its specific mass-to-charge ratio and fragmentation pattern.
Capsaicin Synthase Activity Assay
This assay measures the enzymatic activity of capsaicin synthase, the enzyme that utilizes 8-methyl-6-nonenoyl-CoA.
1. Enzyme Extraction:
-
Homogenize fresh placental tissue in an extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing protease inhibitors and reducing agents).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
2. Reaction Mixture:
-
Prepare a reaction mixture containing the enzyme extract, vanillylamine, and 8-methyl-6-nonenoyl-CoA in a suitable buffer (e.g., Tris-HCl, pH 8.0). Note: As 8-methyl-6-nonenoyl-CoA is not commercially available, it needs to be synthesized enzymatically or chemically, or a crude extract from a high-pungency pepper can be used as a source.[2]
-
Include necessary co-factors such as ATP and MgCl2.
3. Incubation and Termination:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Stop the reaction by adding an acid (e.g., acetic acid) or by heat inactivation.
4. Product Quantification:
-
Extract the formed capsaicin from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Quantify the capsaicin content using HPLC with UV or fluorescence detection, or by LC-MS/MS for higher sensitivity and specificity.
Signaling Pathways and Experimental Workflows
The biosynthesis of capsaicinoids is a well-defined pathway. The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for comparing 8-methyl-6-nonenoyl-CoA levels in different Capsicum species.
Caption: The capsaicinoid biosynthesis pathway in Capsicum species.
Caption: Experimental workflow for comparing 8-methyl-6-nonenoyl-CoA levels.
Conclusion
The concentration of 8-methyl-6-nonenoyl-CoA is a critical determinant of pungency in Capsicum species. Understanding the genetic and environmental factors that regulate the synthesis of this key precursor is essential for breeding chili pepper varieties with desired pungency levels and for the potential biotechnological production of capsaicinoids for pharmaceutical applications. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess the role of 8-methyl-6-nonenoyl-CoA and further explore the fascinating biochemistry of this economically and culturally significant genus.
References
- 1. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of capsaicin synthase activity of the Pun1-encoded protein and its role as a determinant of capsaicinoid accumulation in pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Different Capsicum Varieties by Evaluation of Their Capsaicinoids Content by High Performance Liquid Chromatography, Determination of Pungency and Effect of High Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to Fatty Acid Synthase (FASN) Inhibition: A Focus on Long-Chain Acyl-CoA Analogs and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various inhibitors targeting Fatty Acid Synthase (FASN), a crucial enzyme in de novo lipogenesis. Overexpression of FASN is a hallmark of many cancers, making it a significant therapeutic target. This document will delve into the inhibitory activities of long-chain fatty acyl-CoA analogs and other well-characterized FASN inhibitors, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.
Performance Comparison of FASN Inhibitors
The inhibitory potency of various compounds against FASN is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for a selection of FASN inhibitors, including naturally occurring long-chain fatty acyl-CoAs and other synthetic molecules.
| Inhibitor Class | Compound | Target Enzyme/Cell Line | IC50 Value | Reference |
| Long-Chain Fatty Acyl-CoA | Palmitoyl-CoA | Purified FASN | Not specified as direct IC50, but known feedback inhibitor | |
| Stearoyl-CoA | Purified FASN | Not specified as direct IC50, but known feedback inhibitor | ||
| Oleoyl-CoA | Purified FASN | Not specified as direct IC50, but known feedback inhibitor | ||
| Synthetic Inhibitors | C75 | Purified FASN | 15.53 µM | [1] |
| PC3 (prostate cancer cells) | 35 µM | [2][3] | ||
| Orlistat | Thioesterase domain of FASN | Not specified as direct IC50, but effective inhibitor | [4] | |
| LN229 (glioblastoma cells) | 277.9 µM | [5] | ||
| TVB-2640 (Denifanstat) | Purified FASN | 0.052 µM | [6][7] | |
| TVB-3166 | Biochemical FASN assay | 0.042 µM | [8] | |
| Cellular palmitate synthesis | 0.081 µM | [8] |
Experimental Protocols
A common method for determining the inhibitory activity of compounds against FASN is the spectrophotometric assay, which measures the oxidation of NADPH.
Spectrophotometric FASN Inhibition Assay
Objective: To determine the IC50 of a test compound against purified FASN by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified FASN enzyme
-
Test inhibitor (e.g., a 6-Methylnonanoyl-CoA analog)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Potassium phosphate buffer (pH 7.0)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
DMSO (for dissolving the inhibitor)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a fresh assay buffer containing potassium phosphate, DTT, and BSA.
-
Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a temperature-controlled spectrophotometer set to 37°C, prepare a reaction mixture in a cuvette containing the assay buffer, purified FASN enzyme, acetyl-CoA, and NADPH.[9]
-
Add the test inhibitor at various concentrations to different cuvettes. Include a control with DMSO only.
-
Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
-
Enzyme Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
FASN activity is intricately linked to major cellular signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a key regulator of FASN expression and activity.[10][11][12] Inhibition of FASN can, in turn, affect these signaling cascades.
Caption: FASN signaling pathway and the point of inhibition.
The diagram above illustrates the upstream regulation of FASN by the PI3K/Akt/mTOR signaling pathway, which is activated by growth factors. This pathway ultimately leads to the expression of the FASN protein, driving de novo lipogenesis and promoting cell growth and proliferation. This compound analogs and other inhibitors exert their effect by directly targeting the FASN protein, thereby blocking this critical metabolic pathway.
Caption: Experimental workflow for FASN inhibition assay.
This workflow diagram outlines the key steps involved in a typical in vitro FASN inhibition assay. Following reagent preparation, the assay is set up with the enzyme, substrates (excluding malonyl-CoA), and the inhibitor. After a pre-incubation period, the reaction is initiated, and the rate of NADPH consumption is monitored to determine the inhibitory effect of the compound and subsequently calculate its IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Cytosolic Acetyl-CoA in Lipid Metabolism via ATP-Citrate Lyase (ACLY) Gene Silencing: A Comparative Guide
Introduction: While the specific role of 6-Methylnonanoyl-CoA is not extensively documented in publicly available research, the methodological approach of using gene silencing to validate the function of an acyl-CoA molecule is a powerful tool in metabolic studies. This guide provides a comparative framework for this approach using a well-characterized example: the validation of cytosolic Acetyl-CoA's role in de novo lipogenesis through the silencing of the ATP-Citrate Lyase (ACLY) gene. ACLY is a pivotal enzyme that links carbohydrate and lipid metabolism by producing the primary pool of cytosolic Acetyl-CoA required for fatty acid and cholesterol biosynthesis[1][2][3]. This guide will objectively compare the effects of ACLY gene silencing with control treatments, provide detailed experimental protocols, and visualize the underlying pathways and workflows for researchers in metabolic diseases and drug development.
Comparative Analysis of ACLY Gene Silencing
Gene silencing of ACLY, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), provides a direct method to probe the consequences of reduced cytosolic Acetyl-CoA production. The effects are most pronounced in lipogenic tissues like the liver and in rapidly proliferating cells, such as cancer cells, which exhibit high rates of fatty acid synthesis[3][4]. The primary alternative for comparison is a non-targeting control siRNA (si-NC), which undergoes the same delivery process but does not target any specific mRNA, thus controlling for off-target effects of the transfection process itself. Another alternative for comparison is pharmacological inhibition, for instance, with compounds like Bempedoic acid[2].
The following table summarizes typical quantitative outcomes from experiments comparing the effects of ACLY siRNA to a non-targeting control siRNA in a relevant cell line (e.g., primary hepatocytes or a cancer cell line like HepG2).
| Parameter Measured | Control (Non-Targeting siRNA) | ACLY Silencing (si-ACLY) | Percentage Change | Reference Method |
| ACLY mRNA Expression Level | 100% (Normalized) | 20-30% | ↓ 70-80% | qRT-PCR[5] |
| ACLY Protein Level | 100% (Normalized) | 15-25% | ↓ 75-85% | Western Blot[6][7] |
| Cytosolic Acetyl-CoA Level | 100% (Normalized) | 44-61% | ↓ 39-56% | Mass Spectrometry[8] |
| De Novo Fatty Acid Synthesis | 100% (Normalized) | 41-58% | ↓ 42-59% | [¹⁴C]-Acetate Incorporation[8] |
| Total Intracellular Cholesterol | 100% (Normalized) | 45-62% | ↓ 38-55% | Cholesterol Quantification Kit[8] |
| Cell Proliferation Rate (24h) | 100% (Normalized) | 65-75% | ↓ 25-35% | Cell Viability Assay (e.g., MTT)[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of gene silencing experiments. Below are representative protocols for ACLY silencing and the subsequent analysis of its impact on fatty acid synthesis.
This protocol describes the transient knockdown of the ACLY gene in a human hepatocyte cell line (e.g., HepG2).
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Twenty-four hours prior to transfection, seed 2 x 10⁵ cells per well in a 6-well plate to ensure they reach 70-80% confluency at the time of transfection.
-
Transfection Reagent Preparation:
-
For each well, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 125 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 50 nM of ACLY-specific siRNA or non-targeting control siRNA in 125 µL of serum-free medium. The use of at least two independent siRNA sequences against the target is recommended to ensure specificity[5].
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 250 µL of siRNA-lipid complex mixture dropwise to each well containing the cells in 1.75 mL of fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours post-transfection. The optimal time should be determined empirically for the specific cell line and target.
-
Validation of Knockdown: After incubation, harvest the cells. A portion can be used for RNA extraction and qRT-PCR to confirm mRNA knockdown, while the remainder can be used for protein extraction and Western blotting to confirm the reduction in ACLY protein levels.
This assay measures the rate of new fatty acid synthesis by tracking the incorporation of a radiolabeled precursor.
-
Preparation: Perform this assay 48 hours post-transfection with ACLY or control siRNA.
-
Labeling: Replace the culture medium with fresh medium containing 1 µCi/mL of [¹⁴C]-acetate. Incubate for 2-4 hours at 37°C.
-
Cell Lysis and Saponification:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1 mL of 30% KOH and 1 mL of ethanol (B145695) to each well.
-
Scrape the cells and transfer the lysate to a glass tube. Heat at 70°C for 1 hour to saponify the lipids.
-
-
Lipid Extraction:
-
Cool the samples to room temperature.
-
Acidify the mixture by adding 2 mL of 6M HCl.
-
Extract the fatty acids by adding 3 mL of hexane (B92381), vortexing vigorously for 1 minute, and centrifuging at 1000 x g for 5 minutes to separate the phases.
-
-
Quantification:
-
Transfer the upper hexane phase containing the fatty acids to a scintillation vial.
-
Evaporate the hexane under a stream of nitrogen.
-
Add 5 mL of scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
-
Normalization: Normalize the counts per minute (CPM) to the total protein content of a parallel well, determined by a BCA protein assay. Compare the normalized CPM from ACLY-silenced cells to the control cells.
Mandatory Visualizations
Diagrams are provided to clarify the involved pathways and experimental procedures.
Caption: Simplified pathway of cytosolic Acetyl-CoA production and its role in lipogenesis.
Caption: Experimental workflow for validating ACLY function via gene silencing.
References
- 1. rrml.ro [rrml.ro]
- 2. ATP-citrate lyase (ACLY) in lipid metabolism and atherosclerosis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylation Stabilizes ATP-Citrate Lyase to Promote Lipid Biosynthesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Aclysiran, an RNAi therapeutic agent targeting ACLY, treats hypercholesterolemia and atherosclerosis in ApoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of ACLY Overexpression Drives Lipid Metabolic Reprogramming and Tumor Progression [journalserapublications.com]
A Researcher's Guide to Investigating the Cross-Reactivity of Acyl-CoA Binding Proteins with 6-Methylnonanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the binding affinity and potential cross-reactivity of Acyl-CoA Binding Proteins (ACBPs) with the branched-chain acyl-CoA, 6-Methylnonanoyl-CoA. While extensive data exists for ACBP interactions with straight-chain acyl-CoAs, their specificity towards branched-chain variants remains a critical knowledge gap. This document outlines the necessary background, experimental protocols, and relevant signaling pathways to facilitate research in this area.
Introduction to Acyl-CoA Binding Proteins (ACBPs)
Acyl-CoA binding proteins are small, highly conserved intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1][2] These proteins bind to medium- and long-chain acyl-CoA molecules with high affinity, typically in the nanomolar to low micromolar range.[3][4] ACBPs are essential for a variety of cellular processes, including lipid metabolism, gene regulation, and vesicle transport.[3] The binding of acyl-CoA to ACBP protects the ester from hydrolysis and modulates its availability for various metabolic pathways.
The Significance of this compound
This compound is a branched-chain acyl-CoA that may arise from the metabolism of branched-chain fatty acids. While the interaction of ACBPs with straight-chain acyl-CoAs is well-documented, their ability to bind branched-chain variants like this compound is largely unexplored. Understanding this potential cross-reactivity is crucial for elucidating the full scope of ACBP function and for the development of targeted therapeutic interventions that may modulate lipid metabolism.
Comparative Binding Affinities (Hypothetical Data)
To date, there is no published experimental data on the binding affinity of ACBPs for this compound. The following table is a template for presenting such data once it has been obtained through the experimental protocols outlined in this guide. For comparative purposes, known binding affinities for common straight-chain acyl-CoAs are included.
| Acyl-CoA Ligand | ACBP Isoform | Dissociation Constant (Kᵈ) | Technique |
| This compound | Bovine ACBP | Data to be determined | ITC/Fluorescence Assay |
| This compound | Human ACBP | Data to be determined | ITC/Fluorescence Assay |
| This compound | Yeast ACBP | Data to be determined | ITC/Fluorescence Assay |
| Palmitoyl-CoA (C16:0) | Bovine ACBP | ~1-5 nM | ITC |
| Oleoyl-CoA (C18:1) | Bovine ACBP | ~2-10 nM | ITC |
| Myristoyl-CoA (C14:0) | Yeast ACBP | High Affinity | Fluorescence Assay |
Experimental Protocols
To investigate the cross-reactivity of ACBPs with this compound, a series of biochemical and biophysical assays are required. These include the synthesis of the novel ligand, expression and purification of the ACBP, and quantitative binding assays.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step chemo-enzymatic process.
Step 1: Synthesis of 6-Methylnonanoic Acid
The precursor, 6-methylnonanoic acid, can be synthesized via a Grignard reaction followed by hydrolysis.
-
Materials : Ethyl-6-bromohexanoate, isobutyl magnesium bromide, copper catalyst, diethyl ether, hydrochloric acid, sodium hydroxide.
-
Procedure :
-
Perform a copper-catalyzed cross-coupling reaction between ethyl-6-bromohexanoate and isobutyl magnesium bromide in diethyl ether.
-
Purify the resulting ethyl 8-methylnonanoate (B15497590) by column chromatography.
-
Hydrolyze the ester using a solution of sodium hydroxide.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 6-methylnonanoic acid.
-
Purify the final product by distillation or chromatography.
-
Step 2: Enzymatic Thioesterification to this compound
-
Enzyme : Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme).
-
Materials : 6-methylnonanoic acid, Coenzyme A (CoA), ATP, MgCl₂, Triton X-100, potassium phosphate (B84403) buffer.
-
Procedure :
-
Incubate 6-methylnonanoic acid with CoA, ATP, and MgCl₂ in a buffered solution containing Triton X-100 to aid in solubilization.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting this compound using solid-phase extraction or HPLC.
-
Expression and Purification of Acyl-CoA Binding Protein (ACBP)
Recombinant ACBP can be expressed in E. coli and purified for use in binding assays.
-
Expression System : E. coli BL21(DE3) cells transformed with a plasmid containing the coding sequence for the desired ACBP (e.g., bovine or human) with a polyhistidine tag.
-
Procedure :
-
Grow the transformed E. coli in LB medium to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend in a lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged ACBP from the supernatant using a nickel-affinity chromatography column.
-
Elute the protein and perform dialysis to remove imidazole (B134444) and exchange the buffer.
-
Assess the purity and concentration of the protein using SDS-PAGE and a spectrophotometer.
-
Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kᵈ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Instrumentation : An isothermal titration calorimeter.
-
Procedure :
-
Prepare solutions of purified ACBP (in the sample cell) and this compound (in the syringe) in the same dialysis buffer to minimize heat of dilution effects.
-
Perform a series of injections of the this compound solution into the ACBP solution.
-
Measure the heat evolved or absorbed after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kᵈ, n, ΔH, and ΔS.
-
Binding Affinity Measurement: Fluorescence Displacement Assay
This competitive binding assay measures the ability of a non-fluorescent ligand (this compound) to displace a fluorescently labeled acyl-CoA analog from the ACBP binding pocket.
-
Fluorescent Probe : A fluorescently labeled acyl-CoA analog, such as 11-(dansylamino)undecanoyl-CoA (DAUDA-CoA).
-
Instrumentation : A fluorometer.
-
Procedure :
-
Prepare a solution of ACBP and the fluorescent probe at a concentration that results in a significant fluorescence signal.
-
Record the initial fluorescence intensity.
-
Titrate the solution with increasing concentrations of this compound.
-
Measure the decrease in fluorescence intensity as the fluorescent probe is displaced from the ACBP binding site.
-
Plot the change in fluorescence against the concentration of this compound and fit the data to a competitive binding equation to determine the IC₅₀, from which the Kᵢ for this compound can be calculated.
-
Signaling Pathways and Experimental Workflows
The binding of a novel ligand to ACBP could have significant implications for cellular signaling. Below are diagrams of a known ACBP-mediated signaling pathway and a generalized experimental workflow for assessing the binding of this compound to ACBP.
Caption: Workflow for determining the binding affinity of this compound to ACBP.
Caption: ACBP1's role in plant hypoxia signaling through interaction with RAP2.12.
Conclusion
The investigation into the cross-reactivity of Acyl-CoA Binding Proteins with this compound represents a significant step forward in understanding the broader substrate specificity of these crucial lipid-binding proteins. While direct experimental data is currently lacking, the protocols and frameworks provided in this guide offer a clear path for researchers to elucidate the binding kinetics and potential physiological relevance of this interaction. The discovery of significant binding could open new avenues for research into the roles of branched-chain fatty acids in cellular signaling and disease, and may inform the development of novel therapeutics targeting lipid metabolism.
References
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops - PMC [pmc.ncbi.nlm.nih.gov]
The Pungency Divide: A Comparative Metabolomic Analysis of Chili Peppers
A deep dive into the biochemical signatures that differentiate pungent from non-pungent chili peppers, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of the key metabolic differences, supported by experimental data and detailed protocols.
The characteristic heat of chili peppers, a trait celebrated in cuisines worldwide, is the result of a complex interplay of specialized metabolites. Beyond the well-known capsaicinoids, a host of other compounds contribute to the distinct biochemical profiles of pungent and non-pungent varieties. Understanding these differences at a molecular level is crucial for crop improvement, flavor profiling, and the exploration of novel therapeutic agents. This guide provides a comparative analysis of the metabolomes of pungent and non-pungent chili peppers, summarizing key quantitative data and outlining the experimental workflows used to generate these insights.
Key Metabolic Distinctions: A Quantitative Overview
Metabolomic studies, primarily employing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), have revealed significant quantitative differences in the chemical composition of pungent and non-pungent chili peppers. These differences extend beyond the presence or absence of capsaicinoids, encompassing various classes of compounds. The following table summarizes the key differentially expressed metabolites.
| Metabolite Class | Pungent Varieties | Non-Pungent Varieties | Fold Change (Pungent vs. Non-Pungent) | Key Compounds |
| Capsaicinoids | High Abundance | Negligible to Absent | >1000 | Capsaicin (B1668287), Dihydrocapsaicin[1][2] |
| Flavonoids | Generally Lower | Generally Higher | 0.1 - 0.5 | Quercetin, Luteolin, Apigenin glycosides[3][4][5] |
| Phenolic Acids | Variable | Generally Higher | 0.5 - 2.0 | Caffeic acid, Ferulic acid, p-Coumaric acid |
| Lipids | Higher Abundance of specific classes | Lower Abundance of specific classes | 2.0 - 10.0 | Branched-chain fatty acid precursors |
| Terpenoids | Generally Lower | Generally Higher | 0.2 - 0.8 | Capsianosides |
| Amino Acids | Higher levels of precursors | Lower levels of precursors | 1.5 - 5.0 | Valine, Leucine, Phenylalanine |
The Engine of Heat: The Capsaicinoid Biosynthesis Pathway
The pungency of chili peppers is primarily attributed to the accumulation of capsaicinoids, a group of alkaloids synthesized in the placenta of the fruit. The biosynthesis of these compounds involves two major pathways: the phenylpropanoid pathway, which produces vanillylamine (B75263), and the branched-chain fatty acid pathway, which generates the acyl-CoA moiety. The final step involves the condensation of vanillylamine with a branched-chain fatty acid, a reaction catalyzed by the enzyme capsaicin synthase (CS), encoded by the Pun1 gene. The absence or downregulation of key genes in this pathway leads to non-pungent varieties.
Figure 1. Simplified diagram of the capsaicinoid biosynthesis pathway.
Experimental Protocols for Comparative Metabolomics
Reproducible and robust experimental design is paramount in comparative metabolomics. The following section outlines a typical workflow for analyzing the metabolic differences between pungent and non-pungent chili peppers.
Sample Preparation
-
Plant Material: Grow pungent and non-pungent Capsicum annuum varieties under identical and controlled environmental conditions to minimize variability.
-
Harvesting: Harvest fruits at the same developmental stage (e.g., 35 days post-anthesis) to ensure comparability.
-
Dissection: Immediately after harvesting, dissect the fruits to separate the placenta (primary site of capsaicinoid synthesis) and pericarp tissues.
-
Quenching Metabolism: Flash-freeze the dissected tissues in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Grind the frozen tissues to a fine powder using a cryogenic grinder or a mortar and pestle pre-chilled with liquid nitrogen.
-
Storage: Store the powdered samples at -80°C until extraction.
Metabolite Extraction
-
Solvent Preparation: Prepare an extraction solvent of 80% methanol (B129727) in water (v/v), pre-chilled to -20°C.
-
Extraction: Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube. Add 1 mL of the cold extraction solvent.
-
Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice-water bath for 15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be: 0-2 min, 5% B; 2-18 min, 5-95% B; 18-22 min, 95% B; 22-22.1 min, 95-5% B; 22.1-25 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Perform analysis in both positive and negative electrospray ionization (ESI) modes to cover a wider range of metabolites.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, collecting MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
Mass Range: Set the scan range to m/z 100-1500.
-
Data Analysis
-
Data Processing: Use software such as XCMS, MS-DIAL, or Progenesis QI for peak picking, alignment, and integration.
-
Metabolite Identification: Identify metabolites by comparing the accurate mass, retention time, and MS/MS fragmentation patterns with spectral libraries (e.g., METLIN, MassBank) and authenticated standards.
-
Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify differentially abundant metabolites between pungent and non-pungent groups.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the identified metabolites to biochemical pathways and elucidate the metabolic networks affected by pungency.
References
- 1. Frontiers | Integrative Analysis of the Metabolome and Transcriptome of a Cultivated Pepper and Its Wild Progenitor Chiltepin (Capsicum annuum L. var. glabriusculum) Revealed the Loss of Pungency During Capsicum Domestication [frontiersin.org]
- 2. Integrative Analysis of the Metabolome and Transcriptome of a Cultivated Pepper and Its Wild Progenitor Chiltepin (Capsicum annuum L. var. glabriusculum) Revealed the Loss of Pungency During Capsicum Domestication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolomic Analysis Identifies Differences Between Wild and Domesticated Chili Pepper Fruits During Development (Capsicum annuum L.) [frontiersin.org]
- 4. Metabolomic Analysis Identifies Differences Between Wild and Domesticated Chili Pepper Fruits During Development (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and molecular marker analysis to explore pepper (Capsicum sp.) biodiversity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Disposal of 6-Methylnonanoyl-CoA
This document provides essential safety and logistical information for the proper disposal of 6-Methylnonanoyl-CoA. As a specific Safety Data Sheet (SDS) may not be readily available for this specialized research chemical, the following procedures are based on established safety protocols for Coenzyme A (CoA) esters, thioesters, and general laboratory chemical waste management. These guidelines are intended for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat.
-
Ventilation: Conduct all handling and preparation for disposal of this compound and its waste within a well-ventilated area, such as a chemical fume hood.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents, strong acids, or strong bases.[1]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves its collection as hazardous chemical waste for subsequent removal by a licensed contractor. Do not dispose of this compound down the drain or in the regular trash.[2]
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused neat compound, solutions, and contaminated lab supplies (e.g., pipette tips, tubes, wipes), as hazardous chemical waste.[3]
-
Segregate this waste stream from other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerization:
-
Select a waste container made of a material compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]
-
The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof screw-on cap.[1][3]
-
Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[3][4] If the waste is a solution, list all constituents and their approximate percentages.
-
-
Waste Accumulation:
-
Solid Waste: Carefully transfer the solid compound into the designated hazardous waste container. To minimize dust, you can use a weigh boat or carefully sweep the material onto paper before transferring. Contaminated lab supplies like gloves and wipes should be double-bagged in clear plastic bags and placed in a container designated for chemically contaminated solid waste.[3]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible liquid waste container. Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion.[1]
-
Keep the waste container securely capped at all times, except when adding waste.[3][4]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and properly labeled "Satellite Accumulation Area" (SAA) within the laboratory.[1]
-
Ensure the SAA is away from sinks or drains to prevent accidental release.[5]
-
Use secondary containment, such as a lab tray or bin, to capture any potential leaks from the primary container. The secondary container should be capable of holding 110% of the volume of the primary container.[3]
-
-
Final Disposal:
III. Data Presentation: Hazardous Waste Management Guidelines
This table summarizes key quantitative guidelines for the management of chemical waste in a laboratory setting.
| Guideline | Specification | Source(s) |
| Container Fill Level | Do not fill beyond the neck, or leave at least one-inch of headroom. A common practice is not to exceed 90% capacity. | [1] |
| SAA Storage Time Limit | Partially filled containers may remain for up to one (1) year. | [1] |
| Full Container Removal | Must be removed from the SAA within three (3) days after the container becomes full. | [1] |
| Aqueous Waste pH Range | For approved drain disposal (not applicable to this compound), pH must be between 5.0 and 12.5. | [1] |
| Secondary Containment | Must be able to hold 110% of the volume of the primary waste container(s). | [3] |
IV. Experimental Protocols
The primary protocol for the disposal of this compound is the step-by-step procedure outlined in Section II of this document. No experimental manipulations are required for the disposal process itself; the focus is on safe and compliant waste collection and storage pending professional removal.
V. Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acs.org [acs.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 6-Methylnonanoyl-CoA
Essential Safety and Handling Guide for 6-Methylnonanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent accidental exposure.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential chemical exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection needed for different laboratory procedures.
| Protection Level | Required PPE | Recommended Scenarios |
| Standard Lab Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Handling small quantities in a well-ventilated area.- Preparing solutions at low concentrations. |
| Splash Hazard | - Chemical splash goggles- Face shield (in addition to goggles)- Chemical-resistant apron or coveralls- Double gloving (nitrile) | - Transferring large volumes.- Heating solutions.- Operations with a significant risk of splashing. |
| Aerosol Generation | - N95 respirator or higher- All PPE listed under "Splash Hazard" | - Vortexing, sonicating, or any procedure that may generate aerosols containing this compound. |
| Emergency Spill | - Self-contained breathing apparatus (SCBA)- Chemical-resistant suit- Heavy-duty chemical-resistant gloves- Chemical-resistant boots | - Responding to a large or uncontained spill. Only to be used by trained emergency personnel.[1][2] |
II. Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and specifications on the label match the order.
-
Wear standard PPE during inspection.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Avoid exposure to direct sunlight and heat.
-
Refer to the product's technical data sheet for specific storage temperature recommendations.
Handling:
-
Always handle this compound in a designated chemical fume hood to minimize inhalation exposure.
-
Use compatible labware (e.g., glass, polypropylene) to prevent degradation of the compound.
-
Avoid creating dust or aerosols. If working with a solid form, handle it with care to prevent dispersal.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3]
-
Remove and dispose of contaminated gloves properly.
III. Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | - Move the individual to fresh air immediately.- If breathing is difficult, provide oxygen.- Seek medical attention.[4] |
| Skin Contact | - Immediately remove contaminated clothing.- Rinse the affected area with copious amounts of water for at least 15 minutes.[5]- Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]- Remove contact lenses if present and easy to do so.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.[6] |
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-Up: Wearing appropriate PPE (see Emergency Spill in the table above), carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable laboratory decontaminant.
-
Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated, labeled hazardous waste container.
-
Unused Product: Dispose of unused or expired this compound through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[7]
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including the name "this compound" and appropriate hazard warnings.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the immediate steps to take in an emergency.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
